Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-7-4-3-5-9(11)13(7)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNNTCKTKFJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171068 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-88-0 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activity. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for interacting with a wide range of biological targets. Consequently, derivatives of this scaffold are integral to the development of therapeutics for neurological disorders, including anxiety, schizophrenia, and Parkinson's disease.[1] Furthermore, substituted pyrazolo[1,5-a]pyridines have demonstrated potent anti-inflammatory, antiherpetic, and diuretic activities.[1][2]
This guide focuses on the synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate , a key intermediate in medicinal chemistry. The strategic placement of the bromine atom at the 7-position provides a reactive handle for post-synthesis modification via cross-coupling reactions, while the ethyl ester at the 2-position offers a site for further functionalization or can influence solubility and pharmacokinetic properties.[2][3] This combination makes the target molecule a versatile building block for creating libraries of novel compounds in drug discovery programs.
Core Synthetic Strategy: The [3+2] Dipolar Cycloaddition
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction.[1] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In our synthesis, the key components are:
-
The 1,3-Dipole : An N-aminopyridinium ylide, generated in situ from a stable 1-aminopyridinium salt precursor. This species provides the N1, N8, C7, C6, and C5 atoms of the final heterocyclic system.
-
The Dipolarophile : An electron-deficient alkyne, specifically ethyl propiolate. This reagent reacts with the ylide to form the pyrazole ring and introduces the desired ethyl carboxylate group at the C2 position.
The overall synthetic pathway is a two-step process, beginning with the preparation of the requisite N-aminopyridinium salt from the corresponding substituted pyridine.
Diagram: Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthesis.
Mechanistic Deep Dive: Causality in Action
Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process begins with the deprotonation of the 1-aminopyridinium salt by a base, typically potassium carbonate.
Step 1: In Situ Generation of the N-Aminopyridinium Ylide
The 1-amino-4-bromopyridinium iodide salt is a stable, isolable precursor.[4][5] Upon treatment with a mild base like potassium carbonate (K₂CO₃), the exocyclic amino group is deprotonated to form a highly reactive N-aminopyridinium ylide. This ylide is a 1,3-dipole, with the negative charge delocalized over the nitrogen and the pyridine ring. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the aminopyridinium salt but not so strong as to cause unwanted side reactions with the ester functionality of the dipolarophile.[6]
Step 2: The Regioselective [3+2] Cycloaddition
The generated ylide immediately reacts with ethyl propiolate. This cycloaddition is a concerted, pericyclic reaction that is highly regioselective.[6][7] The regioselectivity is governed by the interaction of the frontier molecular orbitals (HOMO of the ylide and LUMO of the alkyne). The electron-withdrawing ester group on the alkyne polarizes the triple bond, directing the nucleophilic nitrogen of the ylide to attack the β-carbon of the propiolate. This leads to the formation of the C2-carboxylated isomer as the major product.
Step 3: Aromatization
The initial cycloaddition product is a dihydropyrazolo[1,5-a]pyridine intermediate. This intermediate rapidly undergoes spontaneous oxidative aromatization, driven by the thermodynamic stability of the aromatic pyrazolo[1,5-a]pyridine system, to yield the final product.
Diagram: Core Reaction Mechanism
Caption: The mechanistic pathway from salt to final product.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Part A: Synthesis of 1-Amino-4-bromopyridinium Iodide
This procedure is adapted from established methods for the N-amination of pyridines.[4]
Materials & Reagents
| Reagent/Material | MW ( g/mol ) | Molar Eq. | Amount Used |
| 4-Bromopyridine | 157.99 | 1.0 | (Specify Amount) |
| Hydroxylamine-O-sulfonic acid | 113.09 | 1.1 | (Calculate) |
| Hydriodic Acid (57% in water) | 127.91 | 1.0 | (Calculate) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 | (Calculate) |
| Deionized Water | - | - | (Specify Volume) |
| Absolute Ethanol | - | - | (Specify Volume) |
Procedure:
-
To a freshly prepared and cooled (0 °C) solution of hydroxylamine-O-sulfonic acid in deionized water, add 4-bromopyridine dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture on a steam bath at approximately 90 °C for 20-30 minutes.
-
Cool the reaction mixture to room temperature with stirring, and then add potassium carbonate portion-wise to neutralize the solution.
-
Remove the water and any excess pyridine under reduced pressure using a rotary evaporator (bath temperature 30–40 °C).
-
To the resulting residue, add a minimal amount of cold water to dissolve the inorganic salts and filter the solution.
-
Cool the filtrate in an ice-salt bath (-10 to -20 °C) and add 57% hydriodic acid dropwise. A precipitate will form.
-
Keep the solution at -20 °C for at least 1 hour to ensure complete precipitation.[4]
-
Collect the solid by vacuum filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.
-
Recrystallize the crude solid from absolute ethanol to yield 1-amino-4-bromopyridinium iodide as off-white crystals.
Part B:
This procedure is based on the well-established 1,3-dipolar cycloaddition of pyridinium ylides with alkynes.[6]
Materials & Reagents
| Reagent/Material | MW ( g/mol ) | Molar Eq. | Amount Used |
| 1-Amino-4-bromopyridinium Iodide | 300.94 | 1.0 | (Specify Amount) |
| Ethyl Propiolate | 98.10 | 1.5 | (Calculate) |
| Anhydrous Potassium Carbonate | 138.21 | 2.0 | (Calculate) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | (Specify Volume) |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-amino-4-bromopyridinium iodide and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask and stir the suspension under a nitrogen atmosphere.
-
Add ethyl propiolate to the mixture dropwise via syringe at room temperature.[6]
-
Stir the resulting mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Product Characterization
The final product, this compound, is typically an off-white or light brown solid.[3]
Expected Analytical Data
| Property | Expected Value |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol [8] |
| Melting Point | 68 - 70 °C[3] |
| ¹H NMR | Chemical shifts (δ) will be characteristic of the pyrazolo[1,5-a]pyridine core, with signals for the ethyl group. |
| ¹³C NMR | Peaks corresponding to all 10 unique carbons in the structure. |
| Mass Spec (ESI+) | m/z = 269.0/271.0 [M+H]⁺, showing the characteristic isotopic pattern for bromine. |
Conclusion
The synthesis of this compound via a [3+2] cycloaddition pathway is a reliable and efficient method for accessing this valuable synthetic intermediate. By understanding the mechanistic principles behind the ylide formation and the subsequent regioselective cycloaddition, researchers can confidently apply this methodology in their own drug discovery and development efforts. The protocol described provides a solid foundation for the laboratory-scale production of this versatile building block, opening the door to a wide array of novel and potentially bioactive molecules.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 885276-77-7 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-aminopyridinium-iodide - Sarex Fine [sarex.com]
- 6. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
An In-Depth Technical Guide to the Chemical Properties of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
The pyrazolo[1,5-a]pyridine structural motif is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and synthetic versatility make it a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[3][4] this compound is a key derivative within this class. Its specific functionalization—a reactive bromine atom at the 7-position and an ethyl ester at the 2-position—renders it an exceptionally versatile intermediate for the synthesis of compound libraries aimed at discovering new therapeutic agents.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers in drug development.
Core Chemical Identity and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these core properties is the first step in leveraging its potential.
Chemical Structure and Identifiers
The molecule consists of a fused pyrazole and pyridine ring system. The bromine atom is located on the pyridine ring, while the ethyl carboxylate group is attached to the pyrazole moiety.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1363382-88-0 | [6][7] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [6] |
| Molecular Weight | 269.10 g/mol | [6] |
| Canonical SMILES | CCOC(=O)C1=NN2C(C=C(Br)C=C2)=C1 | - |
Computed Physicochemical Properties
These properties, calculated using computational models, provide insight into the molecule's likely behavior, such as solubility, membrane permeability, and metabolic stability. The data below is for the isomeric compound Ethyl 2-bromopyrazolo[1,5-a]pyridine-7-carboxylate, which serves as a close proxy.
| Property | Value | Significance in Drug Discovery |
| XLogP3 | 2.6 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.[8] |
| Hydrogen Bond Donors | 0 | The absence of donor groups can enhance membrane permeability.[8] |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can interact with biological targets.[8] |
| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can lead to higher binding affinity for targets.[8] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | Suggests good potential for oral bioavailability.[8] |
Synthesis, Reactivity, and Structural Insights
The synthetic accessibility and predictable reactivity of a chemical building block are paramount to its utility. The pyrazolo[1,5-a]pyridine core is typically constructed through efficient cyclization strategies.
General Synthetic Approach
The synthesis of the pyrazolo[1,5-a]pyridine scaffold generally involves the condensation and subsequent cyclization of N-amino pyridinium salts or the reaction of 3-amino-pyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls or enaminones.[1][3] This robust chemistry allows for the introduction of diverse substituents onto the core structure.
Key Reactive Sites and Mechanistic Causality
This compound possesses two primary sites for chemical modification, making it a powerful intermediate:
-
The 7-Bromo Substituent : The bromine atom on the electron-deficient pyridine ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise and versatile installation of a wide range of carbon-based (aryl, alkyl, alkynyl) or heteroatom-based (amino, alkoxy) functional groups.[9] This reactivity is crucial for structure-activity relationship (SAR) studies, where modifying this position can significantly impact target binding and pharmacological properties.[5][9]
-
The 2-Ethyl Carboxylate Group : The ester functionality can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.[10] This acid can then be converted into amides, esters, or other derivatives through standard coupling chemistry. This position is often modified to enhance potency, improve pharmacokinetic properties, or introduce vectors for further chemical elaboration.[11]
Hypothetical Synthesis Protocol
The following protocol is a representative, multi-step synthesis based on established methodologies for constructing this heterocyclic system.
Step 1: Synthesis of the N-aminopyridinium salt
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate, 1,2-diamino-4-bromopyridinium mesitylenesulfonate, is collected by filtration, washed with cold solvent, and dried under vacuum.
Step 2: Cyclization to form the Pyrazolo[1,5-a]pyridine Core
-
Suspend the N-aminopyridinium salt (1.0 eq) in ethanol.
-
Add potassium carbonate (3.0 eq) and ethyl propiolate (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
Structural Insights from Analogues
X-ray crystallography studies on related pyrazolo[1,5-a]pyridine derivatives confirm that the fused bicyclic skeleton is nearly planar.[12] This planarity is a key feature of the 10π-electron aromatic system.[12] The substituents, such as the ester group, will have defined orientations relative to this plane, which can influence intermolecular interactions in a crystal lattice or within a protein's active site.
Spectroscopic Profile
While a complete, published spectroscopic dataset for this specific isomer is not available, a profile can be reliably inferred from data on close structural analogues, such as the 3-carboxylate and 4-carboxylate isomers.[5]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons : Signals expected in the δ 7.0-8.5 ppm range. The proton at the 3-position should appear as a singlet. Protons on the pyridine ring will show characteristic doublet or doublet of doublets splitting patterns.[5] - Ethyl Ester Protons : A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃) are expected.[13] |
| ¹³C NMR | - Aromatic Carbons : Signals expected in the δ 100-150 ppm range. - Carbonyl Carbon : A signal is expected in the δ 160-165 ppm region.[13] - Ethyl Ester Carbons : Signals for the CH₂ and CH₃ groups are expected around δ 60 ppm and δ 14 ppm, respectively.[13] |
| IR Spectroscopy | - C=O Stretch (Ester) : A strong absorption band is expected around 1700-1720 cm⁻¹.[13] - C=C and C=N Stretches : Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺) : A characteristic pair of peaks corresponding to the bromine isotopes ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio will be observed at m/z 268 and 270. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile platform for generating novel molecules with therapeutic potential.
A Privileged Scaffold for Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine core, a close relative of the pyrazolo[1,5-a]pyridine scaffold, is a prominent framework in the development of protein kinase inhibitors.[9][11] Kinases are a critical class of enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrazolo[1,5-a]pyridine structure can mimic the purine core of ATP, allowing it to bind competitively to the enzyme's active site. Modifications at the 7-position (via the bromo group) and the 2-position (via the ester) allow chemists to fine-tune the molecule's shape and electronic properties to achieve high potency and selectivity for specific kinase targets.[11]
A Versatile Intermediate for Library Synthesis
This compound is an ideal starting point for creating large libraries of related molecules for high-throughput screening. The orthogonal reactivity of the bromo and ester groups allows for a systematic and combinatorial approach to derivatization.
Safety and Handling
Based on GHS classifications for the closely related 7-bromopyrazolo[1,5-a]pyridine, this compound should be handled with care.[14] It is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value chemical intermediate grounded in the pharmacologically significant pyrazolo[1,5-a]pyridine scaffold. Its well-defined reactive sites—the 7-bromo group for cross-coupling and the 2-ethyl ester for hydrolysis and derivatization—provide chemists with a robust and flexible platform for molecular exploration. The planarity of its core, combined with its favorable physicochemical properties, makes it an ideal starting point for the rational design of novel kinase inhibitors and other potential therapeutic agents. A thorough understanding of its chemical properties is essential for any researcher aiming to unlock the full potential of this powerful building block in the pursuit of new medicines.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 885276-77-7 | Benchchem [benchchem.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. allbiopharm.com [allbiopharm.com]
- 8. Ethyl 2-bromopyrazolo[1,5-a]pyridine-7-carboxylate | C10H9BrN2O2 | CID 131437502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, and the presence of a bromine atom at the 7-position provides a versatile handle for further chemical modifications through cross-coupling reactions. The ethyl ester at the 2-position also offers opportunities for derivatization, making this compound a valuable building block in the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While direct and complete published spectroscopic data for this specific isomer is limited, this guide will leverage data from its close isomer, Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate, and fundamental principles of spectroscopic analysis to provide a detailed and predictive interpretation. This approach is designed to empower researchers with the necessary insights to identify and characterize this important molecule.
Molecular Structure and Properties
The foundational information for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 269.1 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1363282-88-0 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The predictions are based on the analysis of the isomeric Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate and general chemical shift principles for substituted pyridine systems.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.40 | d | 1H | H-5 | The proton at the 5-position is expected to be a doublet due to coupling with H-6 and will be downfield due to the deshielding effect of the adjacent nitrogen atom. |
| ~7.60 | s | 1H | H-3 | The proton at the 3-position is a singlet and its chemical shift is influenced by the adjacent ester group. |
| ~7.10 | dd | 1H | H-6 | This proton will appear as a doublet of doublets due to coupling with both H-5 and the bromine at the 7-position. |
| ~4.40 | q | 2H | -OCH₂CH₃ | The quartet arises from the coupling of the methylene protons with the adjacent methyl group protons. |
| ~1.40 | t | 3H | -OCH₂CH₃ | The triplet is due to the coupling of the methyl protons with the adjacent methylene protons. |
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The following table outlines the expected chemical shifts.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | The carbonyl carbon of the ester group is expected to be significantly downfield. |
| ~145 | C-8a | A quaternary carbon in the pyrazolo[1,5-a]pyridine ring system. |
| ~140 | C-2 | The carbon bearing the ester group. |
| ~130 | C-5 | A methine carbon in the pyridine ring. |
| ~125 | C-6 | A methine carbon in the pyridine ring, shifted upfield relative to C-5. |
| ~118 | C-7 | The carbon atom attached to the bromine. |
| ~115 | C-3 | A methine carbon in the pyrazole ring. |
| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Predicted Mass Spectrometry Data
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of a molecule. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
| m/z | Ion | Rationale |
| 269/271 | [M]⁺ | The molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 224/226 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 196/198 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
| 117 | [M - Br - COOCH₂CH₃]⁺ | Loss of bromine and the ethyl carboxylate group. |
Proposed Synthesis Protocol
A reliable synthesis of this compound is crucial for obtaining material for further studies. The following is a proposed experimental protocol adapted from known procedures for similar pyrazolo[1,5-a]pyridine derivatives.
Reaction Scheme:
Proposed Synthesis Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Reagent: Slowly add ethyl propiolate (1.2 eq) to the reaction mixture at room temperature with stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound, a key building block in medicinal chemistry. By leveraging data from closely related isomers and fundamental spectroscopic principles, this document offers valuable predictive insights into the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. The inclusion of a plausible, detailed synthesis protocol further enhances its utility for researchers in the field. This comprehensive guide is intended to facilitate the identification, characterization, and utilization of this important heterocyclic molecule in the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Characterization of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 1363382-88-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. Drawing from established synthetic methodologies and analytical principles, we will explore its synthesis, structural elucidation, purity assessment, and potential biological applications, with a focus on its promise as a kinase inhibitor.
I. Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This fused bicyclic system is a purine isostere, allowing it to interact with biological targets that recognize the natural purine framework.[3] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as anticancer, anti-inflammatory, antiviral, and antitubercular agents.[4][5][6][7]
A significant area of interest is the development of pyrazolo[1,5-a]pyrimidine-based protein kinase inhibitors.[1][2] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The pyrazolo[1,5-a]pyridine structure can effectively mimic the ATP molecule, enabling it to bind to the ATP-binding pocket of kinases and modulate their activity.[1]
This compound (CAS No. 1363382-88-0) is a functionalized derivative of this important scaffold. The presence of a bromine atom at the 7-position offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.[5] The ethyl ester at the 2-position can also be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.
II. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1363382-88-0 | Internal Database |
| Molecular Formula | C₁₀H₉BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 269.10 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | Internal Database |
| Canonical SMILES | CCOC(=O)c1cn2cccc(Br)c2n1 | Internal Database |
| Appearance | Expected to be a solid | General knowledge |
III. Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Amino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate and wash with cold dichloromethane to yield the N-aminopyridinium salt.
Step 2: [3+2] Cycloaddition
-
Suspend the 1-amino-4-bromopyridinium salt (1.0 eq) in a solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2.0 eq), to the suspension and stir for 15-20 minutes at room temperature.
-
To the resulting ylide solution, add ethyl propiolate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
IV. Structural Characterization
A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Predicted ¹H and ¹³C NMR Data
Based on the analysis of similar pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, the following are the predicted chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂CH₃ | ~1.4 (t, 3H) | ~14.5 |
| -CH₂CH₃ | ~4.4 (q, 2H) | ~61.0 |
| C3-H | ~7.0 | ~115.0 |
| C5-H | ~8.6 | ~140.0 |
| C6-H | ~7.2 | ~120.0 |
| C7-Br | - | ~110.0 |
| C=O | - | ~162.0 |
| C2 | - | ~145.0 |
| C8a | - | ~148.0 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.
-
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum
Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions.[3][8] There will be two peaks of nearly equal intensity separated by 2 m/z units.
-
[M]⁺: m/z 268 (containing ⁷⁹Br)
-
[M+2]⁺: m/z 270 (containing ⁸¹Br)
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is a common choice.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode is expected to be effective.
-
Scan Range: Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).
-
V. Purity Assessment
Ensuring the purity of a drug candidate is critical for reliable biological testing and subsequent development.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry.[9][10]
Experimental Protocol for HPLC Purity Analysis
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of the compound by UV-Vis spectroscopy and monitor at that wavelength.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
VI. Potential Biological Evaluation: Kinase Inhibition Assay
Given that the pyrazolo[1,5-a]pyridine scaffold is a known kinase inhibitor pharmacophore, a primary biological evaluation of this compound should focus on its ability to inhibit protein kinases.
Proposed Biological Target and Rationale
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy. Several approved and clinical-stage Trk inhibitors feature a pyrazolo[1,5-a]pyrimidine core. Therefore, evaluating the inhibitory activity of this compound against Trk kinases (TrkA, TrkB, and TrkC) would be a logical starting point.
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol for an ADP-Glo™ Kinase Assay
This protocol is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and the test compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
VII. Conclusion
This compound represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a comprehensive framework for its synthesis, characterization, and initial biological evaluation. The methodologies outlined herein are based on established scientific principles and provide a solid foundation for researchers and drug development professionals to further investigate the potential of this and related compounds. The versatility of the pyrazolo[1,5-a]pyridine scaffold, combined with the strategic placement of functional groups in the title compound, offers a rich platform for the discovery of new and effective medicines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 885276-77-7 | Benchchem [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 10. allbiopharm.com [allbiopharm.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Pyrazolo[1,5-a]pyridine Derivatives
For Immediate Release
A Deep Dive into the Pyrazolo[1,5-a]pyridine Core: From Foundational Synthesis to Therapeutic Frontiers
This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the pyrazolo[1,5-a]pyridine scaffold, a heterocyclic core that has risen from a subject of academic curiosity to a cornerstone in modern medicinal chemistry. We will trace its historical roots, dissect the evolution of its synthesis, and illuminate its journey into a "privileged scaffold" for the development of novel therapeutics.
The Genesis of a Scaffold: An Historical Overview
The story of the pyrazolo[1,5-a]pyridine core begins in the mid-20th century, with initial studies into this novel nitrogen-fused heterocyclic system being reported as early as 1948[1][2]. These early explorations were primarily focused on the fundamental synthesis and characterization of the ring system, laying the groundwork for future innovations. For decades, the pyrazolo[1,5-a]pyridine scaffold remained a subject of specialized academic interest. However, its structural resemblance to endogenous purines hinted at a latent biological potential that would be unlocked in the later part of the century. The 1980s and 1990s marked a turning point, as the burgeoning field of kinase research identified this scaffold as a promising ATP-mimetic, capable of interacting with the ATP-binding pockets of various enzymes. This discovery catalyzed a surge of interest in pyrazolo[1,5-a]pyridine derivatives, transforming them from chemical curiosities into high-value targets for drug discovery programs.
The Art of Synthesis: An Evolutionary Perspective
The synthetic accessibility of the pyrazolo[1,5-a]pyridine core has been a key driver of its adoption in medicinal chemistry. Methodologies for its construction have evolved significantly, from classical, often harsh, condensation reactions to elegant and highly efficient modern catalytic approaches.
Classical Approaches: The Foundation of Pyrazolo[1,5-a]pyridine Synthesis
The most traditional and widely employed method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-aminopyridinium salts with various dipolarophiles. This approach involves the in-situ generation of an N-iminopyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne or a suitably activated alkene. While foundational, these early methods often suffered from limitations such as low yields, a lack of regioselectivity, and the need for harsh reaction conditions.
Protocol: Classical [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
-
Preparation of N-aminopyridinium salt: To a solution of the desired pyridine derivative in a suitable solvent (e.g., dichloromethane), add O-(mesitylenesulfonyl)hydroxylamine (MSH) at 0 °C. Stir the reaction mixture at room temperature for several hours until the precipitation of the N-aminopyridinium salt is complete.
-
Generation of N-iminopyridinium ylide and cycloaddition: Suspend the N-aminopyridinium salt in a high-boiling solvent (e.g., toluene) and add a base (e.g., potassium carbonate). To this mixture, add the alkyne or alkene dipolarophile.
-
Reaction execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Modern Methodologies: Precision and Efficiency in Synthesis
The limitations of classical methods spurred the development of more sophisticated and efficient synthetic strategies. These modern approaches offer significant advantages in terms of yield, regioselectivity, and functional group tolerance, thereby expanding the accessible chemical space for pyrazolo[1,5-a]pyridine derivatives.
Cross-Dehydrogenative Coupling (CDC) Reactions: A notable advancement is the use of acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions. This method allows for the efficient synthesis of highly substituted pyrazolo[1,5-a]pyridines from readily available β-ketoesters or β-diketones and N-amino-2-iminopyridines[3][4]. This approach is lauded for its high atom economy and environmentally benign conditions, utilizing oxygen as the terminal oxidant[3][4].
Metal-Catalyzed and Metal-Free Cycloadditions: Recent years have seen the emergence of catalyst-free and metal-catalyzed [3+2] cycloaddition reactions. For instance, a sonochemical synthetic strategy has been developed for the catalyst-free concerted [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines, offering high yields and regioselectivity[5]. Additionally, PIDA-mediated regioselective cycloadditions of N-aminopyridinium ylides to electron-deficient alkenes provide a facile route to multifunctionalized pyrazolo[1,5-a]pyridines under mild conditions[6].
Diagram: Evolution of Pyrazolo[1,5-a]pyridine Synthesis
Caption: Evolution of synthetic strategies for the pyrazolo[1,5-a]pyridine core.
A Scaffold of Therapeutic Significance: Biological Activities and Drug Development
The pyrazolo[1,5-a]pyridine scaffold is a prominent feature in a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. Its drug-like properties and synthetic tractability have made it a favored starting point for many drug discovery campaigns.
Kinase Inhibition: A Dominant Application
A significant portion of research on pyrazolo[1,5-a]pyridine derivatives has focused on their role as kinase inhibitors. Their ability to act as ATP-competitive inhibitors has been leveraged to target various kinases implicated in cancer and inflammatory diseases.
| Target Kinase | Therapeutic Area | Representative Compound Class | Reference |
| PI3Kα | Oncology | Pyrazolo[1,5-a]pyridines | [7] |
| PI3Kγ/δ | Oncology, Immunology | Pyrazolo[1,5-a]pyridine derivatives | [8][9] |
| Pim-1 | Oncology | 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines* | [10] |
*While the reference pertains to the closely related pyrazolo[1,5-a]pyrimidine core, the principles of targeting Pim-1 are applicable to pyrazolo[1,5-a]pyridine scaffolds as well.
Diagram: Pyrazolo[1,5-a]pyridine as a Kinase Inhibitor
Caption: Mechanism of action of pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Beyond Kinases: A Spectrum of Biological Activity
The therapeutic utility of pyrazolo[1,5-a]pyridines extends beyond kinase inhibition. Derivatives of this scaffold have demonstrated potent activity against a range of other biological targets.
Antitubercular Agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel anti-Mycobacterium tuberculosis (Mtb) agents. These compounds exhibit impressive in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant Mtb strains[10].
Neuropeptide Y1 Receptor Antagonists: Novel series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as NPY Y1 receptor antagonists, which have potential applications in the regulation of food intake and blood pressure[11].
Future Directions and Outlook
The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for discovery. Future research will likely focus on several key areas:
-
Expansion of Synthetic Methodologies: The development of novel, even more efficient, and sustainable synthetic routes will remain a priority. This includes the exploration of flow chemistry and biocatalysis for the synthesis of these derivatives.
-
Exploration of New Biological Targets: While kinase inhibition remains a major focus, the diverse biological activities of this scaffold warrant a broader investigation into new therapeutic targets.
-
Development of Covalent and Allosteric Inhibitors: Moving beyond competitive inhibition, the design of covalent and allosteric inhibitors based on the pyrazolo[1,5-a]pyridine core could lead to drugs with improved selectivity and potency.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Bromopyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system of significant interest in contemporary drug discovery and materials science. As a privileged structure, it forms the core of numerous bioactive compounds with applications ranging from anticancer to psychopharmacological agents.[1][2] The system's unique electronic properties, biocompatibility, and synthetic accessibility make it an attractive starting point for developing novel therapeutic agents.[1][2]
The introduction of a bromine atom at the 7-position of the pyridine ring yields 7-bromopyrazolo[1,5-a]pyridine, a molecule of immense synthetic utility. This bromine atom is not merely a substituent; it is a versatile chemical handle, strategically placed to enable a wide array of subsequent chemical transformations. Its primary role is to serve as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, providing a robust and reliable pathway for constructing complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. This guide offers a detailed exploration of the physical and chemical properties of this key building block, providing researchers and drug development professionals with the foundational knowledge required for its effective application.
Caption: Structure of 7-Bromopyrazolo[1,5-a]pyridine.
Part 1: Core Physical and Computational Properties
The physical properties of 7-bromopyrazolo[1,5-a]pyridine are fundamental to its handling, storage, and application in synthesis. These properties are dictated by its rigid, fused aromatic structure and the presence of the electronegative bromine atom.
Tabulated Physical Data
A summary of the key physical and computed properties for 7-bromopyrazolo[1,5-a]pyridine is presented below. This data provides a quantitative basis for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| CAS Number | 885275-75-2 | [3][4][5] |
| Molecular Formula | C₇H₅BrN₂ | [3][4][5] |
| Molecular Weight | 197.03 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| Density | 1.69 g/cm³ (Predicted) | [5] |
| Polar Surface Area (PSA) | 17.3 Ų | [3][4] |
| LogP (XLogP3) | 2.1 | [3][4][5] |
| Refractive Index | 1.688 (Predicted) | [5] |
| Storage Conditions | 2-8°C or 4°C, Sealed in dry | [4][7][8] |
-
Expert Insight: The predicted LogP value of ~2.1 suggests moderate lipophilicity, indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF, but limited solubility in water. The polar surface area (PSA) of 17.3 Ų is relatively low, which is a favorable characteristic for cell permeability in drug design contexts.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of 7-bromopyrazolo[1,5-a]pyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons on the fused ring system. The coupling patterns (doublets, triplets, doublet of doublets) and chemical shifts are diagnostic for the substitution pattern.[9]
-
¹³C NMR Spectroscopy: The carbon spectrum will display seven signals for the aromatic carbons. The carbon atom attached to the bromine (C7) will exhibit a chemical shift influenced by the halogen's electronegativity and will be split in the proton-coupled spectrum.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The exact mass is 195.96361 Da.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C/C=N bond stretching within the aromatic rings (typically in the 1400-1600 cm⁻¹ region).
Part 2: Chemical Synthesis and Reactivity
The chemical behavior of 7-bromopyrazolo[1,5-a]pyridine is dominated by the reactivity of the C7-Br bond, making it a cornerstone for synthetic diversification.
Synthesis
The synthesis of the target compound involves two key stages: the construction of the pyrazolo[1,5-a]pyridine core followed by regioselective bromination.
-
Core Synthesis: The pyrazolo[1,5-a]pyridine ring system is commonly synthesized via the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds, such as β-dicarbonyls.[10] This versatile method allows for the introduction of various substituents on the core structure prior to bromination.
-
Regioselective Bromination: Direct electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine core with a brominating agent (e.g., N-Bromosuccinimide, NBS) can selectively install the bromine atom at the C7 position.[10] The reaction conditions are critical for controlling the regioselectivity, as other positions can also be susceptible to electrophilic attack.
Key Chemical Transformations: A Hub for Cross-Coupling
The C(sp²)-Br bond at the 7-position is primed for participation in a multitude of palladium-catalyzed cross-coupling reactions. This reactivity is the primary reason for its widespread use as a synthetic intermediate. These reactions provide powerful and efficient methods for creating new bonds, which is a central activity in medicinal chemistry and materials science.
-
Trustworthiness in Protocol: The success of these reactions relies on the precise control of catalytic systems. The choice of palladium precursor, ligand, base, and solvent is not arbitrary; it is a finely-tuned system designed to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination) while minimizing side reactions.
A. Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful tools for forming C-C bonds by coupling the 7-position with an aryl or vinyl boronic acid/ester. It is widely used to synthesize biaryl structures, which are common motifs in pharmaceutical agents.[11][12]
B. Sonogashira Cross-Coupling
The Sonogashira reaction enables the formation of a C-C bond between the 7-position and a terminal alkyne.[13] This introduces a linear, rigid alkynyl moiety, a valuable linker or pharmacophore in drug design.
C. Other Metal-Catalyzed Reactions
The versatility of the C7-Br bond extends to other important transformations, including:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for synthesizing anilines and related structures.
-
Heck Coupling: For forming C-C bonds with alkenes.[14]
-
Nucleophilic Aromatic Substitution (NAS): While cross-coupling is more common, under certain conditions, the C7 position can undergo substitution with strong nucleophiles. This is a known reaction pathway for the related pyrazolo[1,5-a]pyrimidine scaffold.[1]
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Part 3: Field-Proven Insights & Experimental Protocol
The true value of a chemical building block is realized in its practical application. The following section provides a representative experimental protocol that embodies the principles of a self-validating system, where each step is chosen for a specific, causal reason.
Protocol: Suzuki-Miyaura Coupling of 7-Bromopyrazolo[1,5-a]pyridine
This protocol describes a general procedure for the synthesis of a 7-aryl-pyrazolo[1,5-a]pyridine derivative.
Objective: To synthesize 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-Bromopyrazolo[1,5-a]pyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Methodology:
-
Vessel Preparation (The Causality of Inertness): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromopyrazolo[1,5-a]pyridine (e.g., 197 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol). The flame-drying removes adsorbed water, which can poison the catalyst and hydrolyze the boronic acid.
-
Atmosphere Control: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. This is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), followed by the degassed solvent mixture (e.g., 4 mL Toluene, 1 mL Water). The base (Na₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. Water is often required to dissolve the inorganic base.
-
Reaction Execution: Fit the flask with a reflux condenser under the inert atmosphere and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup and Extraction: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract the product into an organic solvent like ethyl acetate (3 x 15 mL). The aqueous wash removes the inorganic base and boronic acid byproducts.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-aryl-pyrazolo[1,5-a]pyridine product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
7-Bromopyrazolo[1,5-a]pyridine is more than a simple halogenated heterocycle; it is a strategically designed molecular scaffold. Its well-defined physical properties and, most importantly, the predictable and versatile reactivity of its C7-bromo substituent, make it an invaluable building block for medicinal chemists and materials scientists. The capacity to readily engage in a suite of robust cross-coupling reactions allows for the systematic and efficient construction of molecular complexity, paving the way for the discovery of novel compounds with tailored biological or physical properties. A thorough understanding of the principles outlined in this guide is essential for leveraging the full synthetic potential of this powerful intermediate.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. 6-Bromopyrazolo[1,5-a]pyridine | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. 5-broMopyrazolo[1,5-a]pyridine CAS#: 1060812-84-1 [m.chemicalbook.com]
- 9. 7-BROMO-PYRAZOLO[1,5-A]PYRIDINE(885275-75-2) 1H NMR spectrum [chemicalbook.com]
- 10. 7-Bromopyrazolo[1,5-a]pyridine | 885275-75-2 | Benchchem [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Stability and Storage of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Compound Overview
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. Pyrazolo[1,5-a]pyridine derivatives are recognized as purine analogs, which gives them potential as antimetabolites in biochemical pathways and contributes to a wide range of biological activities, including anti-inflammatory and anti-cancer applications.[1][2][3] The stability and purity of starting materials like this compound are paramount, as impurities or degradation products can confound experimental results and compromise the synthesis of target molecules.
This guide provides an in-depth analysis of the factors influencing the stability of this compound and establishes best practices for its storage and handling to ensure its integrity throughout the research and development lifecycle.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is the first step in developing an effective stability and storage protocol. While specific experimental data for this exact isomer is limited, the properties can be reliably inferred from closely related analogs and computational models.[4][5]
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [4] |
| Molecular Weight | ~269.1 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Based on related pyrazolo[1,5-a]pyridine structures. |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO. | Inferred from related compounds and the presence of the ethyl ester group.[3][6] |
| Computed LogP | ~2.6 | A measure of lipophilicity, indicating moderate membrane permeability. |
| Core Structure | A fused bicyclic system composed of a five-membered pyrazole ring and a six-membered pyridine ring. | [6] |
Critical Factors Influencing Stability
The integrity of this compound is susceptible to several environmental factors. The primary points of reactivity on the molecule are the ethyl ester, which is prone to hydrolysis, and the electron-rich heterocyclic ring system.
Temperature
Thermal energy can accelerate degradation reactions. While the compound is generally stable under normal conditions, elevated temperatures increase the rate of potential hydrolytic and oxidative degradation.[7] Safety data sheets for analogous compounds consistently recommend refrigerated storage.[8][9]
-
Causality: Lowering the temperature reduces the kinetic energy of molecules, thereby decreasing the frequency and energy of collisions that could lead to chemical reactions. For long-term storage, maintaining the compound at 2-8°C is the most critical step in preserving its purity.[8][9]
Moisture (Humidity)
The presence of water introduces the risk of hydrolysis. The ethyl ester functional group is the most susceptible part of the molecule to this degradation pathway, especially in the presence of trace acidic or basic impurities that can act as catalysts.[1]
-
Causality: Ester hydrolysis is an equilibrium reaction where water attacks the carbonyl carbon of the ester, leading to the formation of a carboxylic acid and ethanol. Storing the compound in a dry, low-humidity environment—ideally in a desiccator—shifts the equilibrium away from the degradation products, preserving the ester.
Light
Many heterocyclic aromatic compounds are susceptible to photodecomposition. High-energy UV light can induce photochemical reactions, leading to the formation of impurities.
-
Causality: Aromatic systems can absorb UV radiation, promoting electrons to higher energy states and making the molecule more reactive. It is best practice to store the compound in amber glass vials or otherwise protected from direct light to prevent photolytic degradation.[10]
Chemical Incompatibility
Improper storage with incompatible chemicals is a major risk. The reactivity of the pyrazolo[1,5-a]pyridine core and its substituents dictates several chemical classes to avoid.
-
Strong Bases & Acids: These will catalyze the rapid hydrolysis of the ethyl ester group.[1] Contact with bases or amines should be strictly avoided.[7]
-
Strong Oxidizing Agents: The electron-rich heterocyclic ring can be susceptible to oxidation. Storing with strong oxidizers like nitrates, perchlorates, or peroxides poses a significant risk of a vigorous and potentially hazardous reaction.[7][10][11]
-
Reactive Metals: Alkali metals should not be stored with halogenated compounds due to the risk of explosive reactions.[10]
Potential Degradation Pathways
The most probable degradation pathway under typical storage conditions is the hydrolysis of the ester.
Caption: Primary degradation pathway for the title compound.
Recommended Storage and Handling Protocols
Adherence to rigorous storage and handling protocols is essential for maintaining the compound's integrity and ensuring user safety.
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes kinetic energy, slowing degradation rates.[8][9] |
| Atmosphere | Inert gas (Argon or Nitrogen); Sealed container | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Protected from light (Amber vial) | Avoids potential photodecomposition.[10] |
| Location | Dry, well-ventilated, secure chemical cabinet | Ensures a controlled and safe environment.[7][12] |
| Segregation | Store away from strong acids, bases, and oxidizing agents. | Prevents hazardous reactions and catalytic degradation.[7][13] |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Workflow
-
Aliquot Material: Upon receipt, if the quantity is large, divide the material into smaller, single-use aliquots in separate, appropriate containers. This minimizes the number of times the main stock is exposed to the environment.
-
Select Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.
-
Inert Atmosphere: Purge the headspace of each vial with an inert gas like argon or nitrogen to displace air and moisture.
-
Seal Tightly: Securely fasten the cap. For extra protection, wrap the cap with parafilm.
-
Label Clearly: Ensure each vial is clearly labeled with the compound name, CAS number, lot number, and date of storage.
-
Refrigerate: Place the sealed vials inside a secondary container (e.g., a sealed plastic box) with a desiccant, and store in a refrigerator at 2-8°C.[8]
Caption: Recommended workflow for long-term compound storage.
Protocol 2: Daily Handling and Use
-
Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[14]
-
PPE: Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[1][8]
-
Dispensing: Quickly weigh the desired amount of solid and securely reseal the vial immediately. If an inert atmosphere is used, re-purge the headspace before resealing.
-
Cleanup: Clean any spills promptly. Wash hands thoroughly after handling.[14]
Experimental Workflow for Stability Assessment
For GMP or critical research applications, performing a forced degradation study can identify potential degradants and establish a re-test date.
Caption: Workflow for a forced degradation stability study.
Conclusion
The chemical integrity of this compound is best maintained through meticulous control of its storage environment. The primary threats to its stability are moisture, which can cause ester hydrolysis, and elevated temperatures, which accelerate this and other potential degradation reactions. By implementing a storage protocol based on refrigeration (2-8°C), desiccation, and protection from light, and by adhering to safe handling practices and awareness of chemical incompatibilities, researchers can ensure the compound's purity and reliability for its intended applications in scientific discovery.
References
- 1. Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 885276-77-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 2-bromopyrazolo[1,5-a]pyridine-7-carboxylate | C10H9BrN2O2 | CID 131437502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. chemscene.com [chemscene.com]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. dess.uccs.edu [dess.uccs.edu]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's In-Depth Technical Guide to Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic building block with significant applications in medicinal chemistry. We will explore its commercial availability, synthesis, reactivity, and strategic use in drug discovery, offering insights grounded in practical laboratory experience.
Strategic Importance and Commercial Availability
This compound is a member of the pyrazolopyridine class of compounds, which are recognized for their diverse biological activities.[1] The pyrazolo[1,5-a]pyridine core is a key pharmacophore found in various therapeutic agents, including kinase inhibitors and adenosine receptor antagonists.[1] The strategic placement of a bromine atom and an ethyl ester group on this scaffold provides two orthogonal handles for chemical modification, making it a versatile starting material for the synthesis of compound libraries in drug discovery programs.
The commercial availability of this reagent is robust, with several chemical suppliers offering it at various purities. This accessibility facilitates its use in both small-scale exploratory chemistry and larger-scale synthesis campaigns.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | CAS Number |
| ChemUniverse | P46513 | 98% | 1363382-88-0 |
| Allbio pharm Co., Ltd | AF16575 | 95% | 1363382-88-0 |
| HANGZHOU LEAP CHEM CO., LTD. | Inquire | Inquire | Inquire |
Expert Insight: When selecting a supplier, it is crucial to consider the required purity for your specific application. For initial proof-of-concept studies, a purity of 95% may be sufficient. However, for late-stage development and biological testing, it is advisable to use a higher purity grade (≥98%) to avoid the interference of impurities. Always request and review the Certificate of Analysis (CoA) before use.
Synthesis and Mechanistic Considerations
While commercially available, understanding the synthesis of this compound provides valuable insights into its chemical properties and potential impurities. The construction of the pyrazolo[1,5-a]pyridine scaffold is a well-established process in heterocyclic chemistry.
A common synthetic approach involves the cyclization of an appropriately substituted aminopyridine with a 1,3-bielectrophilic compound. The workflow below illustrates a generalized synthetic pathway.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
A robust synthetic protocol should include in-process controls to ensure reproducibility and high purity of the final product.
-
Reaction Setup: To a solution of the N-aminopyridinium salt in a suitable aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃) and ethyl propiolate.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reactivity and Application in Drug Discovery
The utility of this compound as a building block stems from the differential reactivity of its functional groups. The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, while the ethyl ester at the 2-position can be readily hydrolyzed or converted to an amide.[2]
This dual functionality allows for a divergent synthetic strategy, where a common intermediate can be elaborated into a diverse library of analogues for structure-activity relationship (SAR) studies.
Logical Relationship of Synthetic Transformations
Caption: Key synthetic transformations of this compound.
The pyrazolo[1,5-a]pyrimidine scaffold, a related heterocyclic system, has been extensively studied for its anticancer and enzymatic inhibitory activities.[3] These compounds often act as protein kinase inhibitors, which are crucial in targeted cancer therapy.[2][4] The synthetic versatility of building blocks like this compound allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.[2] For instance, derivatives of this class have been investigated as neuropeptide Y1 receptor antagonists.[5]
Conclusion
This compound is a valuable and readily available building block for the synthesis of complex heterocyclic compounds. Its well-defined reactivity allows for the systematic and efficient exploration of chemical space, making it an important tool for medicinal chemists and drug discovery professionals. By leveraging the synthetic strategies outlined in this guide, researchers can effectively utilize this versatile scaffold to develop novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The pyrazolo[1,5-a]pyridine scaffold, a fused, rigid, and planar N-heterocyclic system, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural framework, consisting of a pyrazole ring fused to a pyridine ring, provides a versatile template for chemical modification, allowing for the exploration of vast chemical space and the development of compounds with a wide array of biological activities.[1][3] First reported in 1948, this scaffold has evolved from a synthetic curiosity to a cornerstone in the design of novel therapeutics, with applications spanning oncology, neurodegenerative diseases, and inflammatory conditions.[4][5]
The interest in pyrazolo[1,5-a]pyridines stems from their isosteric relationship with purines, enabling them to interact with a variety of biological targets by mimicking endogenous ligands.[6] This has led to the discovery of numerous derivatives with potent and selective activities. The scaffold's rigid nature helps in pre-organizing substituents for optimal interaction with target proteins, a desirable feature in rational drug design. Furthermore, the synthetic tractability of the pyrazolo[1,5-a]pyridine core allows for the introduction of diverse functional groups at various positions, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][7]
This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyridine scaffold, delving into its synthesis, chemical reactivity, and diverse applications in drug discovery, with a particular focus on its role as a privileged core for the development of kinase inhibitors and agents targeting cancer and neurodegenerative disorders.
Synthetic Strategies: Building the Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine nucleus has been a subject of extensive research, leading to the development of several efficient synthetic methodologies. The most prevalent and versatile approach involves the [3+2] cycloaddition reaction of N-aminopyridinium ylides with suitable dipolarophiles, such as alkynes or alkenes.[8][9][10] This strategy offers a high degree of regioselectivity and allows for the introduction of a wide range of substituents onto the resulting heterocyclic framework.
Classical Synthesis: [3+2] Cycloaddition of N-Aminopyridinium Ylides
The seminal and most widely employed method for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition of N-aminopyridines with electron-deficient alkynes.[8][9] This reaction typically proceeds through the in-situ generation of an N-aminopyridinium ylide, which then undergoes a concerted or stepwise cycloaddition with the alkyne.
A general workflow for this synthetic approach is depicted below:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.
Experimental Protocol: Synthesis of Dimethyl 2-phenylpyrazolo[1,5-a]pyridine-6,7-dicarboxylate
A representative protocol for the synthesis of a pyrazolo[1,5-a]pyridine derivative via [3+2] cycloaddition is as follows:
-
Preparation of the N-aminopyridinium salt: To a solution of 2-phenylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the resulting precipitate and wash with cold diethyl ether to obtain the N-amino-2-phenylpyridinium mesitylenesulfonate salt.
-
Cycloaddition reaction: To a suspension of the N-aminopyridinium salt (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired dimethyl 2-phenylpyrazolo[1,5-a]pyridine-6,7-dicarboxylate.
Modern Synthetic Innovations
While the classical [3+2] cycloaddition remains a robust method, recent advancements have focused on developing more sustainable and efficient protocols. These include:
-
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[11]
-
Metal-free conditions: Oxidative [3+2] cycloadditions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins have been developed under metal-free conditions, often using oxygen as a green oxidant.[12][13]
-
One-pot and multicomponent reactions: These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation, minimizing waste and purification efforts.[11]
-
Sonochemical methods: Ultrasound irradiation has been employed to promote the [3+2] cycloaddition under catalyst-free conditions, offering a rapid and efficient route to polysubstituted pyrazolo[1,5-a]pyridines.[14]
Chemical Reactivity and Functionalization
The pyrazolo[1,5-a]pyridine scaffold exhibits a rich and versatile reactivity, allowing for post-synthetic modifications to generate diverse libraries of compounds. The electronic properties of the fused ring system, with the pyrazole moiety being electron-rich and the pyridine ring being electron-deficient, dictate the regioselectivity of various chemical transformations.
Key Functionalization Reactions:
| Position(s) | Reaction Type | Reagents and Conditions | Significance |
| C3 | Electrophilic Substitution (e.g., Halogenation) | NBS, NCS in DMF or CH₂Cl₂ | Introduction of a handle for further cross-coupling reactions. |
| C3, C7 | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Arylboronic acids, terminal alkynes with Pd catalyst and base | Diversification of the scaffold with various aryl and alkynyl groups, crucial for SAR studies.[7] |
| Pyridine Ring | N-Oxidation | m-CPBA | Modifies the electronic properties and can direct subsequent reactions. |
| Various | Metalation and Functionalization | Mg- or Zn-TMP bases followed by electrophiles | Regioselective introduction of functional groups at specific positions.[11] |
Biological Activities and Therapeutic Applications
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. This has led to its exploration in a wide range of therapeutic areas.
Oncology: A Prolific Source of Kinase Inhibitors
A significant portion of the research on pyrazolo[1,5-a]pyridines has been dedicated to the development of anticancer agents, particularly protein kinase inhibitors.[1][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][11]
Caption: Pyrazolo[1,5-a]pyridines as inhibitors of key oncogenic kinases.
Notable Kinase Targets of Pyrazolo[1,5-a]pyridine Derivatives:
-
Phosphoinositide 3-kinases (PI3Ks): Several series of pyrazolo[1,5-a]pyridines have been developed as potent and selective inhibitors of PI3K isoforms, particularly p110α, p110γ, and p110δ.[15][16][17] These compounds have shown in vivo activity in human xenograft models.[15]
-
p38 MAP Kinase: Substituted pyrazolo[1,5-a]pyridines have been identified as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways that is also implicated in cancer.[8][9]
-
Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent and selective inhibitors of CDK2, with some compounds demonstrating oral availability and efficacy in mouse xenograft models.[18]
-
Epidermal Growth Factor Receptor (EGFR) and B-Raf: Derivatives targeting EGFR have shown promise in non-small cell lung cancer (NSCLC), while those inhibiting B-Raf and MEK are relevant in melanoma.[7][19]
The structure-activity relationship (SAR) studies of these inhibitors have revealed that substitutions at various positions of the pyrazolo[1,5-a]pyridine core significantly influence their potency and selectivity.[7]
Neurodegenerative Diseases: A Scaffold for CNS-Active Agents
The pyrazolo[1,5-a]pyridine scaffold has also emerged as a promising template for the development of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[20][21] Their ability to cross the blood-brain barrier and modulate CNS targets makes them attractive candidates.
-
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: A series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent and orally active antagonists of the CRF1 receptor, with potential applications in stress-related disorders.[22]
-
Microtubule-Stabilizing Agents: Certain pyrazolo[1,5-a]pyrimidine analogs have shown promise as microtubule-stabilizing agents, a therapeutic strategy for Alzheimer's disease and other tauopathies.[23]
Other Therapeutic Areas
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory agents: By targeting enzymes like COX and 15-LOX, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[24]
-
Antitubercular agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamides have exhibited potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[25]
-
EP1 Receptor Antagonists: Novel pyrazolo[1,5-a]pyridines have been developed as orally active EP1 receptor antagonists for the potential treatment of overactive bladder.[26]
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, with a remarkable track record of producing potent and selective modulators of various biological targets. The continuous development of novel and efficient synthetic methodologies will undoubtedly facilitate the generation of more diverse and complex derivatives for biological screening.
Future research in this area will likely focus on:
-
Exploring new biological targets: The versatility of the scaffold suggests that many more therapeutic applications are yet to be discovered.
-
Developing highly selective inhibitors: Enhancing selectivity for specific kinase isoforms or receptor subtypes will be crucial for minimizing off-target effects and improving the safety profiles of drug candidates.
-
Application in chemical biology: The development of pyrazolo[1,5-a]pyridine-based probes and diagnostic agents will aid in the elucidation of complex biological pathways.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 13. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 14. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 25. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Technical Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal framework for developing novel therapeutics.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, making them highly attractive for oncology research.[4][5][6][7] Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a key intermediate, offering versatile handles for chemical modification and the exploration of new chemical space. This guide will provide an in-depth exploration of potential research avenues for this compound, focusing on medicinal chemistry, chemical biology, and materials science.
Core Compound Profile: this compound
This versatile building block possesses two key functional groups ripe for chemical elaboration: a bromine atom at the 7-position and an ethyl ester at the 2-position. The bromine atom is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.
| Property | Value | Reference |
| CAS Number | 1363382-88-0 | [8][9] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [8] |
| Molecular Weight | 269.1 g/mol | [8] |
| Appearance | Light brown powder | [10] |
| Purity | ≥ 98% | [8] |
I. Medicinal Chemistry: Forging Novel Therapeutics
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are renowned for their kinase inhibitory activity.[4][5][6][7][11] This provides a strong rationale for exploring the potential of this compound derivatives as novel therapeutic agents.
A. Kinase Inhibitor Development: A Primary Focus
The pyrazolo[1,5-a]pyrimidine moiety is a key component in two out of the three currently marketed drugs for NTRK fusion cancer.[11] This highlights the immense potential of this scaffold in targeting kinases. The primary research thrust should be the development of novel kinase inhibitors for oncology and other diseases.
Proposed Research Workflow:
Caption: Proposed workflow for kinase inhibitor development.
Key Research Areas:
-
Targeting Novel Kinases: While significant research has focused on well-established kinases like EGFR, B-Raf, and CDKs, a vast number of kinases remain underexplored.[4] High-throughput screening of a library derived from this compound against a broad panel of kinases could identify novel inhibitors for targets such as Tropomyosin Receptor Kinase (Trk).[11]
-
Developing Selective Inhibitors: A major challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects.[4] Structure-based drug design, leveraging computational modeling, can guide the synthesis of derivatives with improved selectivity for specific kinases like PI3Kα, PI3Kγ/δ, and CDK9.[5][6][12]
-
Overcoming Drug Resistance: The emergence of drug resistance is a significant hurdle in cancer therapy.[4] Designing next-generation inhibitors that are effective against known resistance mutations is a critical area of research.
Experimental Protocol: Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki cross-coupling reaction at the 7-position of the pyrazolo[1,5-a]pyridine core.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a degassed solution of this compound and the arylboronic acid in the solvent mixture, add the palladium catalyst and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
-
B. Exploration of Other Therapeutic Areas
Beyond oncology, the pyrazolo[1,5-a]pyridine scaffold has shown promise in other therapeutic areas.
-
Anti-inflammatory Agents: Derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions.[13]
-
Neurological Disorders: The ability of these compounds to interact with specific biological targets in the central nervous system opens avenues for developing treatments for neurological and psychiatric disorders.[10]
-
Antiviral and Antimicrobial Agents: The broad biological activity of this scaffold warrants investigation into its potential as a source of novel antiviral and antimicrobial drugs.[14][15]
II. Chemical Biology: Probing Biological Systems
The unique structure of this compound can be leveraged to create chemical probes for studying biological processes.
Proposed Research Directions:
-
Development of Fluorescent Probes: By attaching a fluorophore to the pyrazolo[1,5-a]pyridine core, researchers can create probes to visualize and track specific biomolecules or cellular processes. The significant photophysical properties of this scaffold make it an attractive candidate for such applications.[3][13]
-
Affinity-Based Probes: Functionalizing the scaffold with a reactive group can enable the creation of affinity-based probes for identifying the protein targets of bioactive derivatives.
III. Materials Science: Novel Organic Materials
The photophysical properties of the pyrazolo[1,5-a]pyridine scaffold also suggest potential applications in materials science.[3]
Potential Research Areas:
-
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of pyrazolo[1,5-a]pyridine derivatives could be harnessed in the development of new materials for OLEDs.
-
Organic Photovoltaics (OPVs): The electron-rich nature of the heterocyclic system suggests that derivatives could be explored as components in organic solar cells.
Conclusion: A Scaffold of Opportunity
This compound represents a starting point for a multitude of research endeavors. Its versatile chemical handles, combined with the proven biological and photophysical properties of the parent scaffold, make it a compound of significant interest. The research directions outlined in this guide provide a roadmap for unlocking the full potential of this promising molecule, with the ultimate goal of developing novel therapeutics, chemical probes, and advanced materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. allbiopharm.com [allbiopharm.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 885276-77-7 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and versatile substitution patterns have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[2][3] The functionalization of this core structure is paramount for developing novel chemical entities with tailored properties. Among the most powerful and versatile methods for C-C bond formation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This specific substrate is of particular interest as it allows for the introduction of diverse aryl and heteroaryl moieties at the 7-position, a key vector for modulating biological activity. The presence of the electron-withdrawing ester group at the 2-position can influence the electronic properties of the heterocyclic system and, consequently, its reactivity in cross-coupling reactions.
Mechanistic Considerations and Key Parameter Selection
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: 1) oxidative addition of the aryl halide to the Pd(0) complex, 2) transmetalation of the organoboron species to the palladium complex, and 3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The efficiency of this process with this compound is dependent on a judicious selection of catalyst, ligand, base, and solvent.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often preferred for their stability and ease of handling. They are reduced in situ to the active Pd(0) species. For challenging couplings, particularly with heteroaryl chlorides or bromides prone to side reactions, pre-formed Pd(0) complexes or specialized pre-catalysts like XPhos-Pd-G2 can be advantageous to avoid issues like debromination.[2][6]
-
Ligand Selection: The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are generally superior. Ligands such as SPhos, XPhos, or RuPhos can enhance catalytic activity and prevent catalyst deactivation. The choice of ligand can significantly impact reaction rate and yield.
-
Base: The base plays a multifaceted role: it activates the boronic acid for transmetalation and can influence the catalyst's activity.[5] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. The choice of base can depend on the stability of the substrates and the solvent system. For instance, K₃PO₄ is often effective in polar aprotic solvents like dioxane.
-
Solvent System: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base is standard. The presence of water can be beneficial for the transmetalation step.[4] Anhydrous conditions can also be employed, particularly with boronic esters.
-
Boron Source: While arylboronic acids are most common due to their commercial availability, boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation, a common side reaction.[5]
Experimental Workflow and Protocols
The following diagram outlines the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (2.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids.
| Entry | Arylboronic Acid Partner | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos (3/6) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 4 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O (3:1) | 85 | 6 | 85-95 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (3/6) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 5 | >90 |
| 4 | 4-Acetylphenylboronic acid | XPhos-Pd-G2 (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 12 | 75-85 |
Yields are estimated based on analogous reactions in the literature and are for illustrative purposes. Actual yields may vary.
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Below is a troubleshooting guide based on common issues encountered in Suzuki couplings with heteroaromatic halides.
Caption: Troubleshooting flowchart for Suzuki coupling reactions.
Expert Insights:
-
Debromination: A common side reaction with electron-rich or sterically hindered heteroaryl bromides is reductive debromination. If this is observed, switching to a more electron-rich and bulky ligand like XPhos can sometimes suppress this pathway by promoting the desired cross-coupling.[2][6]
-
Protodeboronation: Boronic acids can be unstable, especially under prolonged heating or with certain bases, leading to the formation of an arene byproduct from the boronic acid. Using a boronic acid pinacol ester or adding the boronic acid portion-wise can mitigate this issue.
-
Catalyst Poisoning: The nitrogen atoms in the pyrazolo[1,5-a]pyridine core can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that effectively shields the metal center can overcome this.
By understanding the underlying principles and carefully selecting reaction parameters, the Suzuki-Miyaura coupling of this compound can be a highly effective and reliable method for the synthesis of novel, functionalized heterocyclic compounds for drug discovery and materials science.
References
- 1. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. The pyrazolo[1,5-a]pyridine core, in particular, is a key pharmacophore in numerous developmental drugs, exhibiting a wide range of therapeutic activities. The Buchwald-Hartwig amination has emerged as a transformative cross-coupling reaction, offering a powerful and versatile method for the synthesis of these crucial C-N linkages under relatively mild conditions, thereby supplanting harsher, more traditional methods.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific, high-value substrate: Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in medicinal chemistry, with derivatives showing promise as kinase inhibitors and antiviral agents. The ability to functionalize the 7-position of this heterocyclic system opens up avenues for extensive structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds. The presence of an ethyl ester at the 2-position introduces an additional handle for chemical modification, further enhancing the synthetic utility of this building block.
Mechanistic Overview: The Palladium-Catalyzed Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the this compound. This forms a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl and amido ligands on the palladium center couple, forming the desired C-N bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of ligand is critical in promoting the desired reductive elimination pathway.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Anhydrous Conditions: Anhydrous solvents and reagents are essential for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Reagent Purity: The purity of the starting materials, particularly the amine, is critical. Impurities can inhibit the catalyst.
-
Ligand Selection: The choice of phosphine ligand is paramount to the success of the reaction. For heteroaryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or DavePhos are often effective. For secondary amines, ligands like BINAP or dppf can also be suitable.
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol provides a general starting point for the coupling of various amines. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable palladium precatalyst
-
XPhos (4 mol%) or another suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (or 1,4-dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide. Then, add the amine via syringe, followed by the anhydrous solvent.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted Ethyl 7-aminopyrazolo[1,5-a]pyridine-2-carboxylate.
Data Presentation: Key Reaction Parameters
The choice of reaction parameters is critical for a successful Buchwald-Hartwig amination. The following table provides a starting point for optimization based on the nature of the amine.
| Parameter | Primary Alkylamines | Secondary Alkylamines | Anilines |
| Pd Source (mol%) | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-4) | Pd(OAc)₂ (2-4) | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-4) |
| Ligand (mol%) | XPhos (2-4), RuPhos (2-4) | BINAP (3-6), dppf (3-6) | XPhos (2-4), BrettPhos (2-4) |
| Base (equiv) | NaOtBu (1.4-2.0), LHMDS (1.4-2.0) | K₃PO₄ (2.0-3.0), Cs₂CO₃ (2.0-3.0) | K₃PO₄ (2.0-3.0), Cs₂CO₃ (2.0-3.0) |
| Solvent | Toluene, 1,4-Dioxane | Toluene, 1,4-Dioxane | Toluene, t-BuOH |
| Temperature (°C) | 80-110 | 100-120 | 100-120 |
| Typical Reaction Time (h) | 4-16 | 12-24 | 12-24 |
Note: The ester functionality in the substrate is generally stable under these conditions, but prolonged reaction times at high temperatures with strong bases like NaOtBu could potentially lead to hydrolysis or transesterification if alcohols are present. Weaker bases like K₃PO₄ or Cs₂CO₃ are recommended for more sensitive substrates.[3]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) - Poor quality reagents (amine, solvent) - Inappropriate ligand/base combination | - Ensure strict inert and anhydrous conditions. - Purify amine and use dry solvents. - Screen different ligands and bases (see table above). |
| Hydrodehalogenation | - β-Hydride elimination is competitive - Water present in the reaction | - Use a bulkier ligand (e.g., XPhos, RuPhos). - Ensure rigorously dry conditions. |
| Decomposition of Starting Material | - Base is too strong for the substrate - Reaction temperature is too high | - Switch to a weaker base (K₃PO₄, Cs₂CO₃). - Lower the reaction temperature and increase reaction time. |
| Formation of Side Products | - Dimerization of the aryl halide - Reaction with solvent | - Use a more sterically hindered ligand. - Ensure the solvent is inert under the reaction conditions. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-arylated pyrazolo[1,5-a]pyridines. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining strict inert and anhydrous conditions, researchers can successfully couple this compound with a wide range of amines. The protocols and guidelines presented in this application note provide a solid foundation for the efficient synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols for the Functionalization of the 7-Position of the Pyrazolo[1,5-a]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] As a rigid, planar, and electron-rich framework, it serves as a versatile template for the design of novel therapeutic agents and functional organic materials. Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to the discovery of potent inhibitors for various enzymes and receptors.[2] Derivatives of this scaffold have shown promise as p38 kinase inhibitors, 5-HT3 antagonists, and dopamine D4 receptor ligands, among other applications.[3]
The functionalization of the pyrazolo[1,5-a]pyridine ring is crucial for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. Among the various positions on the scaffold, the C7-position on the pyridine ring presents a unique opportunity for strategic modification. The electron-withdrawing nature of the adjacent nitrogen atom makes the C7-position electrophilic and susceptible to a range of chemical transformations. This guide provides an in-depth exploration of the key strategies for the functionalization of the 7-position of the pyrazolo[1,5-a]pyridine ring, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors.
Core Functionalization Strategies at the C7-Position
Two primary strategies have emerged as powerful tools for the selective functionalization of the C7-position of the pyrazolo[1,5-a]pyridine core: Palladium-Catalyzed Direct C-H Arylation and Nucleophilic Aromatic Substitution (SNAr) . The choice between these methods depends on the desired substituent and the availability of starting materials.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation is a highly efficient and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized substrates like organometallic reagents or halides.[4] In the context of pyrazolo[1,5-a]pyridines, palladium catalysis can be directed to selectively activate the C-H bond at the C7-position for coupling with aryl halides.[1][5]
Causality Behind Experimental Choices:
The regioselectivity of the C-H activation is a critical aspect of this methodology. The C7-position is favored for arylation due to its electrophilic character, which is influenced by the adjacent nitrogen atom in the pyridine ring. The choice of the palladium catalyst, ligand, and additives is crucial for achieving high yields and selectivity. Silver salts, such as silver(I) carbonate, are often employed as additives to promote the desired C7-arylation.[1] The reaction conditions, including temperature and solvent, are optimized to ensure efficient catalytic turnover and minimize side reactions.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation at the C7-Position
This protocol is adapted from the work of Rao, D.R.M., et al., and provides a reliable method for the synthesis of 7-arylpyrazolo[1,5-a]pyridines.[3]
Materials:
-
Substituted pyrazolo[1,5-a]pyridine
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol %), and Ag₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Add anhydrous DMF as the solvent, followed by DMSO (4.0 equiv).
-
Heat the reaction mixture to 140 °C and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-arylpyrazolo[1,5-a]pyridine.
Table 1: Representative Yields for C7-Arylation of Pyrazolo[1,5-a]pyridines
| Entry | Pyrazolo[1,5-a]pyridine | Aryl Iodide | Product | Yield (%) |
| 1 | 2-Methylpyrazolo[1,5-a]pyridine | Iodobenzene | 2-Methyl-7-phenylpyrazolo[1,5-a]pyridine | 75 |
| 2 | 2-Methylpyrazolo[1,5-a]pyridine | 4-Iodoanisole | 7-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine | 87 |
| 3 | 2-Methylpyrazolo[1,5-a]pyridine | 4-Iodonitrobenzene | 2-Methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyridine | 65 |
| 4 | Pyrazolo[1,5-a]pyridine | Iodobenzene | 7-Phenylpyrazolo[1,5-a]pyridine | 81 |
Data adapted from Rao, D.R.M., et al., Organometallics 2016, 35, 5, 721–732.[3]
Mechanistic Pathway for C7-Arylation
The proposed mechanism for the palladium-catalyzed C7-arylation involves a concerted metalation-deprotonation (CMD) pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Saponification of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The carboxylic acid derivative, 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, serves as a crucial building block in the synthesis of various therapeutic agents. Its precursor, Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, is often the direct product of primary synthesis campaigns. The hydrolysis of this ethyl ester to the corresponding carboxylic acid is a pivotal transformation. This application note provides a detailed, validated protocol for this saponification reaction, emphasizing the rationale behind the chosen conditions to ensure high yield and purity of the final product.
Reaction Principle: Saponification
The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification.[1] This reaction is effectively irreversible, a key advantage over acid-catalyzed hydrolysis which exists in equilibrium.[2] The mechanism involves the nucleophilic acyl substitution of the ester. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) as the leaving group.[2] The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide to form the carboxylate salt, driving the reaction to completion.[2] A final acidic workup is necessary to protonate the carboxylate salt and yield the desired carboxylic acid.[2]
Experimental Protocol
This protocol is designed for the efficient and high-yielding hydrolysis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Various |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Deionized Water (H₂O) | High Purity | In-house |
| Hydrochloric Acid (HCl) | 1N Solution | VWR |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Acros Organics |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for higher temperatures)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10-15 mL per gram of ester).
-
Stir the solution at room temperature until the ester is fully dissolved.
-
-
Saponification:
-
Prepare a 1 M aqueous solution of sodium hydroxide.
-
Add the 1 M NaOH solution (2.5 - 3.0 eq) to the methanolic solution of the ester.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Rationale: The use of a biphasic solvent system (MeOH/H₂O) ensures the solubility of both the organic ester and the inorganic base.[3] Room temperature is often sufficient for this hydrolysis, as suggested by protocols for similar substrates.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of complete consumption of the starting material.
-
-
-
Work-up and Acidification:
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water.
-
Cool the solution in an ice bath.
-
Slowly add 1N HCl dropwise with vigorous stirring to acidify the mixture to a pH of approximately 3-4.[3] Precipitation of the carboxylic acid should be observed.
-
Rationale: Acidification protonates the sodium carboxylate salt, rendering it less water-soluble and causing it to precipitate.[2] Performing this step at a low temperature minimizes potential side reactions and promotes better crystal formation.
-
-
-
Extraction and Isolation:
-
Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers.
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
-
-
Purification (if necessary):
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to afford the final product in high purity.
-
Visualizing the Workflow
References
Application Notes and Protocols: Strategic Derivatization of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate for Medicinal Chemistry
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This fused bicyclic system is a key structural motif in a variety of pharmacologically active agents, demonstrating efficacy as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[2] The rigid, planar nature of the pyrazolo[1,5-a]pyridine ring system provides a robust framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate serves as a highly versatile starting material for the synthesis of diverse compound libraries. The strategic placement of the bromine atom at the 7-position offers a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the ethyl ester at the 2-position provides a site for further modification, such as amidation, or can be hydrolyzed to the corresponding carboxylic acid. This application note provides detailed protocols and expert insights into the derivatization of this key intermediate, focusing on three cornerstone reactions in modern medicinal chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of this compound primarily leverages the reactivity of the C7-Br bond. Palladium-catalyzed cross-coupling reactions are the methods of choice for forming new carbon-carbon and carbon-nitrogen bonds at this position, offering broad functional group tolerance and generally high yields. The generalized workflow for these transformations is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[3] This reaction is particularly valuable for accessing biaryl structures, which are common motifs in pharmacologically active molecules.
Scientific Rationale
The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Source: Pd(PPh₃)₄ or a combination of a Pd(0) precursor like Pd₂(dba)₃ with a phosphine ligand are commonly employed. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.[3]
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially with less reactive aryl chlorides.[4]
-
Base: A base, such as Na₂CO₃ or K₃PO₄, is required to activate the boronic acid for transmetalation.[3] The choice of base can influence the reaction rate and substrate compatibility.
Experimental Protocol: Synthesis of Ethyl 7-phenylpyrazolo[1,5-a]pyridine-2-carboxylate
This protocol describes a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 269.10 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure
-
To a flame-dried Schlenk flask, add this compound (269 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Alkyl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][6] This reaction is indispensable in medicinal chemistry for introducing amine functionalities that can serve as key pharmacophores or handles for further derivatization.
Scientific Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system.
-
Palladium Precatalyst: Precatalysts such as those based on bulky biarylphosphine ligands (e.g., BrettPhos, XPhos) are often preferred as they are air-stable and highly active.[7] Alternatively, a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand can be used.[5]
-
Ligand: Bulky, electron-rich ligands are crucial for promoting both the oxidative addition of the aryl bromide and the reductive elimination of the arylamine product.[7] Xantphos is another effective ligand for this transformation.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[5]
Experimental Protocol: Synthesis of Ethyl 7-(phenylamino)pyrazolo[1,5-a]pyridine-2-carboxylate
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 269.10 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 1.5 |
| Toluene | - | 10 mL | - |
Procedure
-
In a glovebox or under an inert atmosphere, add this compound (269 mg, 1.0 mmol), cesium carbonate (489 mg, 1.5 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) to a Schlenk tube.
-
Add dry, degassed toluene (10 mL) followed by aniline (112 mg, 1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for introducing alkynyl moieties, which can act as bioisosteres for other functional groups or serve as versatile intermediates for further transformations such as click chemistry or cyclization reactions.
Scientific Rationale
The Sonogashira coupling typically employs a dual-catalyst system.
-
Palladium Catalyst: A palladium(0) species, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, catalyzes the main cross-coupling cycle.
-
Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is used as a co-catalyst to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
Experimental Protocol: Synthesis of Ethyl 7-(phenylethynyl)pyrazolo[1,5-a]pyridine-2-carboxylate
The following protocol outlines the Sonogashira coupling of this compound with phenylacetylene.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 269.10 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | - | 10 mL | - |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure
-
To a Schlenk flask, add this compound (269 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add dry, degassed THF (5 mL) and triethylamine (10 mL).
-
Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours, or until completion as monitored by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Workflow Visualization
Caption: Key derivatization pathways for this compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and efficient methods for the synthesis of diverse libraries of pyrazolo[1,5-a]pyridine derivatives. The strategic choice of catalysts, ligands, and reaction conditions is paramount to the success of these transformations. By leveraging these powerful synthetic tools, researchers can rapidly access novel chemical matter to explore the structure-activity relationships of this privileged scaffold and accelerate the discovery of new therapeutic agents.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By screening small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with high ligand efficiency that serve as superior starting points for optimization.[3][4] This guide provides a detailed framework for the application of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a promising heterocyclic fragment, in a typical FBDD campaign. We will explore its rationale for inclusion in a fragment library, provide detailed protocols for screening and validation, and outline strategies for its evolution into a potent lead compound.
Introduction: The Strategic Value of the Pyrazolopyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] Its fused heterocyclic system is present in molecules demonstrating a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.[7][8] This makes fragments containing this core particularly valuable as starting points for drug discovery.
Profile of the Fragment: this compound
This compound (herein referred to as EBP) is an exemplary fragment for FBDD. Its properties align well with the widely accepted "Rule of Three," a set of guidelines for optimal fragment characteristics.[1]
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight | 269.1 g/mol [9] | < 300 Da | Ensures optimal binding efficiency and minimizes non-specific interactions.[1][10] |
| cLogP | ~2.6 (estimated) | ≤ 3 | Maintains adequate solubility for high-concentration screening while retaining sufficient lipophilicity for cell permeability. |
| Hydrogen Bond Donors | 0 | ≤ 3 | Reduces the risk of poor pharmacokinetic properties. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | ≤ 3 | Provides multiple points for directed interactions with the protein target. |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.[11] |
The true strategic value of EBP lies in its synthetic tractability. The bromine atom at the 7-position serves as a versatile chemical handle, or "vector," for synthetic elaboration. It is poised for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and rational "growing" of the fragment into unexplored regions of the target's binding pocket.[12]
The FBDD Workflow: From Fragment to Lead
A successful FBDD campaign is a multi-stage, iterative process designed to identify and validate true binders and provide a clear path for optimization.[1][13] The use of orthogonal biophysical techniques is critical for eliminating false positives and building confidence in the identified hits.[14][15]
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 9. chemuniverse.com [chemuniverse.com]
- 10. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. wpage.unina.it [wpage.unina.it]
- 14. researchgate.net [researchgate.net]
- 15. sartorius.com [sartorius.com]
Application Notes and Protocols: A Guide to Sonogashira Coupling with 7-Bromopyrazolo[1,5-a]pyridines
Introduction: Unlocking the Potential of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and steric profile make it a valuable building block for the development of novel therapeutic agents and functional organic materials. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes, has emerged as a cornerstone technique for the functionalization of such heterocyclic systems.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Sonogashira coupling of 7-bromopyrazolo[1,5-a]pyridines, a key intermediate for the synthesis of a diverse range of substituted analogs.
The protocol detailed herein is designed to be a robust and reproducible starting point for the synthesis of 7-alkynylpyrazolo[1,5-a]pyridines. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing a framework for logical troubleshooting and optimization.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper complexes.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and interpreting experimental outcomes.
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (7-bromopyrazolo[1,5-a]pyridine) to form a Pd(II) intermediate.
-
Transmetalation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.
References
Synthesis of novel heterocyclic compounds from Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
An in-depth guide to the synthetic diversification of the pyrazolo[1,5-a]pyridine scaffold, a core motif in modern medicinal chemistry, is presented in this application note.[1][2][3] The focus is on leveraging Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a versatile starting material for creating novel heterocyclic compounds. This document provides researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind key synthetic transformations.
The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in drug discovery, forming the structural basis for compounds with a wide range of biological activities, including anti-inflammatory, antitumor, and kinase inhibitory properties.[1][3] The strategic placement of a bromine atom at the 7-position of the pyrazolo[1,5-a]pyridine core offers a reactive handle for introducing molecular diversity through modern cross-coupling methodologies.[4]
The Versatile Precursor: this compound
This compound (CAS No. 1363382-88-0) is an ideal starting material for library synthesis.[5] The electron-deficient nature of the pyridine ring activates the C-Br bond for oxidative addition to a palladium(0) catalyst, which is the crucial first step in many cross-coupling reactions. The ethyl ester at the 2-position provides an additional site for future chemical modification, such as hydrolysis and amide bond formation, further expanding the potential for creating diverse chemical entities.
Synthetic Strategies for Derivatization
The primary route for functionalizing the 7-bromo position involves palladium-catalyzed cross-coupling reactions. These methods are renowned for their high efficiency, broad substrate scope, and functional group tolerance.[6] This guide will focus on three cornerstone reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide variety of amine-containing groups.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing a gateway to alkynylated and subsequently modified structures.
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow for the diversification of the starting material.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[7] Its utility in coupling heteroaryl halides is well-documented, making it an excellent choice for arylating the pyrazolo[1,5-a]pyridine core.[8]
Causality & Experimental Rationale
-
Catalyst System: A palladium precatalyst, such as XPhos Pd G2, is often preferred. The bulky, electron-rich biarylphosphine ligand (XPhos) promotes the crucial oxidative addition step with the heteroaryl bromide and facilitates the final reductive elimination to release the product.[9]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required. The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[7][10]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[7][10]
Detailed Step-by-Step Methodology
-
Reaction Setup: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), the base (e.g., K₃PO₄, 3.0 eq.), and the palladium catalyst (e.g., XPhos Pd G2, 5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. A typical concentration is 0.1 M with respect to the starting material.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted protocols, irradiation at 100-120 °C for 15-30 minutes is often sufficient.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 7-aryl-pyrazolo[1,5-a]pyridine-2-carboxylate.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2-5) | SPhos (4-10) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 4-12 | 75-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6-16 | 70-90[10] |
| XPhos Pd G2 (5) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 2-8 | 80-98 |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the synthesis of a vast array of N-aryl and N-heteroaryl compounds from aryl halides.[6][12]
Causality & Experimental Rationale
-
Catalyst System: Similar to Suzuki coupling, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, XPhos) are highly effective. These ligands promote the catalytic cycle and prevent catalyst decomposition.[9]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9][13] The base serves two purposes: it deprotonates the amine nucleophile, increasing its reactivity, and it facilitates the reductive elimination step by forming a more stable palladium-amido complex.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or tetrahydrofuran (THF) are required to prevent quenching of the strong base.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), and the strong base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk tube.
-
Solvent and Amine Addition: Add anhydrous toluene or THF, followed by the amine (1.2 eq.).
-
Heating: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude material using column chromatography on silica gel.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Application Protocol 3: Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[14] This reaction is distinguished by its use of a dual-catalyst system.[15]
Causality & Experimental Rationale
-
Catalyst System: This reaction requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14] The palladium catalyst undergoes oxidative addition with the aryl halide. The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is the key step in forming the new C-C bond.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves to deprotonate the alkyne and to neutralize the hydrogen halide (HX) byproduct generated during the reaction.[14][15]
Detailed Step-by-Step Methodology
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 eq.) and the terminal alkyne (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the 7-alkynyl product.
Data Summary: Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 25-50 | 6-24 | 70-90 |
| Pd(OAc)₂ (3) | CuI (5) | i-Pr₂NH (3) | DMF | 60 | 4-12 | 65-85 |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | Toluene | 50 | 8-18 | 70-95 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. By employing robust and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate large libraries of diverse molecules. The protocols and rationale provided herein serve as a comprehensive guide for professionals in medicinal chemistry and drug discovery to explore the chemical space around the privileged pyrazolo[1,5-a]pyridine scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Ethyl 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylate as a Versatile Scaffold for Pharmaceutical Intermediate Synthesis
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules with significant therapeutic potential, including potent protein kinase inhibitors and anti-inflammatory agents.[1][2] This application note provides a comprehensive guide to the use of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a key building block for accessing diverse libraries of these valuable compounds. We present its physicochemical properties, strategic applications, and detailed, field-tested protocols for cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The rationale behind reagent selection and reaction conditions is discussed to empower researchers in drug discovery and development to leverage this versatile intermediate for the synthesis of next-generation pharmaceuticals.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
Fused nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry.[2] Among them, the pyrazolo[1,5-a]pyridine ring system has emerged as a structure of immense interest due to its wide range of biological activities.[1][2] Derivatives have been successfully developed as inhibitors of critical cellular signaling pathways, such as PI3Kγ/δ in cancer immunotherapy, and have shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[3][4]
The strategic value of this compound lies in its dual-handle design. The bromine atom at the C7 position serves as a highly versatile reactive site for introducing molecular complexity via modern cross-coupling chemistry. Simultaneously, the ethyl ester at the C2 position offers a secondary point for modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation. This combination makes it an ideal starting point for constructing diverse compound libraries for high-throughput screening and lead optimization.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the reagent. The compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere to prevent degradation.
| Property | Value | Source |
| CAS Number | 1363382-88-0 | [5][6][7] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [5] |
| Molecular Weight | 269.10 g/mol | [5] |
| Appearance | Off-white to light yellow solid | Typical |
| Purity | ≥97% | [5][6] |
| Solubility | Soluble in DCM, Dioxane, DMF, DMSO | Inferred |
| Storage | Store at 2-8°C under inert atmosphere | Standard Practice |
Core Reactivity: A Platform for C7-Functionalization
The C7-Br bond is the primary site for diversification. Palladium-catalyzed cross-coupling reactions provide a reliable and modular approach to form new carbon-carbon and carbon-nitrogen bonds at this position, enabling access to a vast chemical space from a single starting material.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. allbiopharm.com [allbiopharm.com]
- 7. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. Here, we move beyond standard protocols to address the specific challenges encountered with this heterocyclic substrate, providing in-depth, evidence-based solutions.
I. Foundational Knowledge: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound).
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.
dot graph Suzuki_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar_Ar [label="Ar-Pd(II)Ln-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; ReductElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation [label="Ar'-B(OR)2\nBase"]; Transmetalation -> PdII_Ar_Ar; PdII_Ar_Ar -> ReductElim; ReductElim -> Product [dir=none]; ReductElim -> Pd0 [label="Regeneration"]; } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing Suzuki coupling with this compound, presented in a question-and-answer format.
Low or No Product Yield
Q1: My reaction shows very low conversion of the starting material. What are the first things I should check?
A1: When facing low conversion, a systematic check of your reagents and reaction setup is the first line of defense.
-
Solvent and Base Quality: Ensure solvents are anhydrous and have been properly degassed. Oxygen can deactivate the Pd(0) catalyst.[3][4] The purity of your base is also critical; older bases can absorb moisture and CO2 from the air.
-
Inert Atmosphere: The rigorous exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) species and the phosphine ligands.[3][4][5] Ensure your reaction vessel is properly flame-dried and the reaction is set up under a positive pressure of an inert gas like argon or nitrogen. A common technique is to perform several vacuum/backfill cycles.[3][6]
Q2: I'm observing significant decomposition of my boronic acid. How can I prevent this?
A2: Boronic acid decomposition, primarily through protodeboronation, is a frequent cause of low yields.[7] This is especially true for heteroaryl boronic acids.[8]
-
Mechanism of Protodeboronation: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile.[7] It can be catalyzed by acid, base, or even the palladium catalyst itself, particularly with bulky phosphine ligands.[9]
-
Mitigation Strategies:
-
Choice of Boron Reagent: Boronic esters (e.g., pinacol, neopentyl glycol, MIDA esters) are generally more stable than boronic acids.[8][10] MIDA boronates are particularly stable and can be used in sequential couplings.[8] Potassium trifluoroborates are another robust alternative.[8]
-
Base Selection: The choice of base is critical. While necessary for the transmetalation step, strong bases can accelerate protodeboronation.[11] Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.[3][12]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, water is a proton source for protodeboronation.[7] For sensitive substrates, employing anhydrous conditions with a base like CsF or K₃PO₄ can be beneficial.[3] Some methods even use additives like trimethyl borate to facilitate anhydrous coupling.[13]
-
dot graph Troubleshooting_Yield { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Low Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Quality\n(Catalyst, Ligand, Solvent, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Setup [label="Verify Inert Atmosphere\n(Degassing, N2/Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Reactions [label="Investigate Side Reactions", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation\n(Boronic Acid Decomposition)", fillcolor="#FFFFFF", fontcolor="#202124"]; Homocoupling [label="Homocoupling\n(Aryl-Aryl or Boronic-Boronic)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dehalogenation [label="Dehalogenation\n(Loss of Bromine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Optimize_Conditions [label="Systematically Optimize Conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagents; Start -> Check_Setup; Check_Reagents -> Side_Reactions; Check_Setup -> Side_Reactions; Side_Reactions -> Protodeboronation [label="Yes"]; Side_Reactions -> Homocoupling [label="Yes"]; Side_Reactions -> Dehalogenation [label="Yes"]; Protodeboronation -> Optimize_Conditions; Homocoupling -> Optimize_Conditions; Dehalogenation -> Optimize_Conditions; } dot Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Formation of Byproducts
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?
A3: Boronic acid homocoupling, forming a symmetrical biaryl from your nucleophile, is a common and frustrating side reaction.[5]
-
Primary Causes:
-
Oxygen-Mediated: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[4][5]
-
Pd(II)-Mediated: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the dimer and the active Pd(0) catalyst.[5][8] This is often an issue at the beginning of the reaction.
-
-
Suppression Strategies:
-
Rigorous Oxygen Exclusion: As with preventing low yields, meticulous degassing of solvents and maintaining a robust inert atmosphere is the most effective way to prevent oxygen-mediated homocoupling.[4]
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the initial Pd(II)-mediated pathway. However, these can be less stable. Modern precatalysts are often designed to release the active Pd(0) species more cleanly.
-
Reaction Stoichiometry: Using a slight excess of the aryl bromide can sometimes help favor the cross-coupling pathway.[6]
-
Q4: I am also seeing a significant amount of the debrominated starting material, pyrazolo[1,5-a]pyridine-2-carboxylate. Why is this happening?
A4: This byproduct arises from a side reaction called dehalogenation. After the initial oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then yields the dehalogenated product.[8] Potential hydride sources include amine bases or alcoholic solvents.[8] Using non-hydride donating bases (carbonates, phosphates) and solvents can help minimize this.
Q5: The ethyl ester on my starting material is being hydrolyzed. How can I protect it?
A5: Ester hydrolysis under the basic conditions of the Suzuki reaction can be a concern.[14]
-
Base Strength and Biphasic Conditions: Hydrolysis is often less of an issue when using weaker bases like K₂CO₃.[14] Furthermore, many Suzuki reactions are run in biphasic solvent systems (e.g., toluene/water, dioxane/water), which can limit the interaction of the ester with the aqueous base.[14]
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of hydrolysis. Monitoring the reaction closely by TLC or LC-MS is key to avoid unnecessarily long heating times.[3]
-
Alternative Bases: For particularly sensitive esters, using a base like cesium carbonate (Cs₂CO₃) can be beneficial.[14]
III. Optimization Strategies & Recommended Protocols
For a challenging substrate like this compound, a one-size-fits-all approach is unlikely to succeed. A systematic optimization of reaction parameters is recommended.
Parameter Optimization Matrix
The following table provides a starting point for optimizing your reaction conditions. It is recommended to vary one parameter at a time to understand its effect.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, [PdCl₂(dppf)], Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(0) sources like Pd(PPh₃)₄ avoid the initial Pd(II) reduction step.[15] Buchwald precatalysts are highly active and effective for heteroaromatic substrates.[1][16] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), P(t-Bu)₃ | The pyrazolo[1,5-a]pyridine core can be challenging. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often required to promote efficient oxidative addition and reductive elimination.[1][17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Start with a milder base like K₂CO₃ or K₃PO₄ to balance reactivity with minimizing side reactions like protodeboronation and ester hydrolysis.[3][12][18] Cs₂CO₃ is often effective but more expensive.[19] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A polar aprotic solvent, often with water, is typical.[8][15][20] The choice can influence solubility and reaction rates. Ensure solvents are thoroughly degassed. |
| Temperature | 80 - 110 °C | The reaction often requires heating.[3] Start around 80-90 °C and increase if the reaction is sluggish. Microwave irradiation can sometimes accelerate the reaction and improve yields.[21][22] |
General Experimental Protocol (Starting Point)
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[3][18]
-
Inert Atmosphere: Seal the flask and subject it to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v).[3] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a precatalyst).[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[3][18]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[3][18]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[18] Purify the crude residue by flash column chromatography on silica gel.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 7-substituted pyrazolo[1,5-a]pyridines
Technical Support Center: Synthesis of 7-Substituted Pyrazolo[1,5-a]pyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-substituted pyrazolo[1,5-a]pyridines. This class of nitrogenous heterocycles is a cornerstone in medicinal chemistry and materials science, yet its synthesis is not without challenges. This guide is designed to address common issues encountered in the lab, moving beyond simple protocols to explain the mechanistic reasoning behind frequent side reactions and offering field-proven troubleshooting strategies.
Section 1: Issues with Regioselectivity and Isomer Formation
The construction of the pyrazolo[1,5-a]pyridine core is the foundational step where critical errors, particularly in regiochemistry, can occur. Controlling which nitrogen atom of the aminopyridine precursor participates in the cyclization is paramount.
Q1: I'm getting a mixture of isomers during my [3+2] annulation reaction. How can I control the regioselectivity to favor the 7-substituted product?
A1: This is a classic and frequently encountered problem. The formation of regioisomers stems from the two nucleophilic nitrogen atoms in the N-aminopyridine precursor, which can react with the α,β-unsaturated compound in different orientations. The desired pyrazolo[1,5-a]pyridine is formed via one pathway, while an alternative pathway can lead to the formation of an imidazo[1,5-a]pyridine or other undesired isomers[1].
Mechanistic Insight: The regioselectivity is often governed by a delicate balance of steric and electronic factors, as well as the reaction conditions. For instance, in TEMPO-mediated syntheses, the reaction proceeds with high and predictable regioselectivity, offering a robust solution[2].
Troubleshooting and Control Strategies:
-
Choice of Catalyst/Mediator: The mediator is critical. While traditional thermal conditions can yield mixtures, employing a specific mediator like TEMPO ((2,2,6,6-Tetrachloro-1-piperidinyloxy) can provide excellent and predictable regioselectivity[2]. PIDA (Phenyliodine diacetate) has also been shown to mediate regioselective cycloadditions effectively[3].
-
Substituent Effects: Analyze the steric hindrance and electronic properties of your substituents on both the N-aminopyridine and the α,β-unsaturated partner. Bulky groups can direct the cyclization to the less hindered nitrogen, while electron-withdrawing or -donating groups can alter the nucleophilicity of the respective nitrogen atoms.
-
Solvent and Temperature: Systematically screen solvents with varying polarities. Non-polar solvents may favor one transition state over another. Lowering the reaction temperature can often increase the selectivity by favoring the pathway with the lower activation energy.
Diagram 1: Competing Cyclization Pathways
References
Technical Support Center: Purification of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives. This guide is designed to provide practical, in-depth advice to help you overcome common challenges encountered during the purification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude material.
Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed with purification?
A2: A dark, oily crude product often indicates the presence of polymeric byproducts or colored impurities formed during the synthesis. It is recommended to first attempt purification by column chromatography, as this method is generally more effective at separating the desired product from a complex mixture of impurities.
Q3: I am concerned about the stability of the ester functional group during purification. What precautions should I take?
A3: The ethyl ester group in your compound can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] Therefore, it is crucial to avoid these conditions during workup and purification. If acidic or basic reagents are used in the synthesis, they should be thoroughly neutralized and removed before attempting purification. When developing a chromatography method, it is advisable to use neutral solvents.
Q4: What are the typical impurities I should expect in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, such as the corresponding N-aminopyridine and the ethyl propiolate or a related three-carbon electrophile. Additionally, side products from undesired cyclization pathways or polymerization of starting materials may be present. In some synthetic routes, regioisomers of the desired product can also be formed.
Troubleshooting Guides
This section provides detailed troubleshooting advice for the most common purification challenges.
Issue 1: Low Recovery from Column Chromatography
Low recovery of your target compound after column chromatography can be a significant issue. The following workflow will help you diagnose and resolve this problem.
Caption: Troubleshooting workflow for low recovery in column chromatography.
Expert Insights:
-
Causality: Pyrazolo[1,5-a]pyridines possess a nitrogen-containing heterocyclic core, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause streaking, irreversible adsorption, and ultimately, low recovery.
-
Self-Validation: Before committing your entire batch to a column, always perform a small-scale test. Load a small amount of your crude material onto a small pipette column and elute with your chosen solvent system. This will give you a good indication of the compound's behavior and recovery.
Issue 2: Persistent Impurities After Column Chromatography
Even after chromatography, you may find that your product is still not pure. This often happens when an impurity has a very similar polarity to your desired compound.
Data Presentation: Common Co-eluting Impurities and Suggested Solvent Systems
| Impurity Type | Typical Polarity | Recommended TLC Eluent System for Method Development |
| Unreacted N-aminopyridine | More polar | Hexane:Ethyl Acetate (1:1) with 1% Triethylamine |
| Regioisomeric byproduct | Very similar | Toluene:Acetone (9:1) or Dichloromethane:Methanol (98:2) |
| Polymeric material | Baseline/streak | Start with a less polar system to elute the product first |
Experimental Protocol: Gradient Column Chromatography for Enhanced Separation
-
Prepare the Column: Dry pack a silica gel column with an appropriate amount of stationary phase (typically 50-100 times the weight of the crude material).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Gently load the dried silica onto the top of the column.
-
Elution: Start with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate. A typical gradient might be:
-
Hexanes (2 column volumes)
-
1-10% Ethyl Acetate in Hexanes (10 column volumes)
-
10-30% Ethyl Acetate in Hexanes (10 column volumes)
-
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product.
Issue 3: Difficulty in Achieving Crystallization
Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.
Caption: Troubleshooting guide for recrystallization.
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Tests: Place a small amount of your purified product (10-20 mg) into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves.
-
Hot Dissolution: If the solid does not dissolve at room temperature, gently heat the test tube until the solid dissolves.
-
Cooling and Observation: Allow the solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent system yields good quality crystals.
-
Solvent Pairs: If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to clarify and then cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
Expert Insights:
-
Causality: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Trustworthiness: The purity of the crystals obtained from recrystallization should always be verified by an analytical method such as NMR spectroscopy or LC-MS. The melting point of the recrystallized material should be sharp and higher than that of the crude product.
References
Technical Support Center: Troubleshooting Low Yield in Pyrazolo[1,5-a]pyridine Synthesis
Introduction: The Challenge of Synthesizing Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridines are privileged heterocyclic scaffolds found in numerous pharmaceutically active compounds, valued for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their synthesis is a cornerstone of many medicinal chemistry programs. However, researchers often face challenges in achieving consistent and high yields, which can stall discovery and development timelines.
This technical guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis of pyrazolo[1,5-a]pyridines, with a primary focus on the most prevalent synthetic route: the condensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds.
Part 1: Understanding the Core Synthesis - The Cyclocondensation Pathway
The most widely adopted strategy for constructing the pyrazolo[1,5-a]pyridine core involves the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its equivalent).[3][4] Understanding this mechanism is critical for effective troubleshooting. The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the fused aromatic system.
Caption: Key stages of the pyrazolo[1,5-a]pyridine synthesis.
Part 2: Troubleshooting Guide - A Systematic Approach to Low Yield
Low yields are rarely due to a single factor. A systematic, logic-based approach is the most efficient way to diagnose and solve the problem. This section addresses the most common issues in a question-and-answer format.
Q1: My reaction is yielding little to no product. Where do I even begin?
A1: Before optimizing reaction parameters, you must validate your foundational setup. Often, the root cause lies with the starting materials or the basic reaction environment. This is the "Ground Zero" of troubleshooting.
The Initial Checklist:
-
Purity of Starting Materials: This is the most common culprit. Impurities in either the 5-aminopyrazole or the β-dicarbonyl compound can halt the reaction.[5]
-
Action: Verify the purity of your reagents via NMR or LC-MS. If the purity is questionable, purify them by recrystallization or column chromatography. 5-aminopyrazoles can be particularly unstable; store them under an inert atmosphere and away from light.
-
-
Reagent Stoichiometry: Ensure you are using the correct molar ratios. An excess of one reagent is sometimes used, but an incorrect calculation can lead to a significant drop in yield.
-
Action: Double-check all calculations for mass, volume, and molar equivalents.
-
-
Solvent Quality: Residual water or other impurities in the solvent can interfere with the reaction, especially if it is not a reactant itself.
-
Action: Use a freshly opened bottle of anhydrous solvent or distill the solvent before use.
-
-
Inert Atmosphere: While not always strictly necessary, some substituted pyrazoles or intermediates can be sensitive to oxygen or moisture.
-
Action: If you suspect reagent sensitivity, assemble your reaction glassware hot from the oven and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
This diagnostic workflow helps isolate the problem systematically.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My starting materials are pure, but the yield remains low. How should I optimize the reaction conditions?
A2: This points to a suboptimal reaction environment. The interplay between catalyst, solvent, temperature, and time is crucial. A one-factor-at-a-time (OFAT) approach is recommended.
| Parameter | Common Choice(s) | Rationale & Troubleshooting Action |
| Catalyst | Acetic Acid (acid), Piperidine (base), Lewis Acids (e.g., Sc(OTf)₃) | The reaction can be catalyzed by acid or base.[3] If acidic conditions (like refluxing acetic acid) are failing, the intermediate may be unstable. Action: Try a base-catalyzed reaction (e.g., piperidine in ethanol) or a neutral reaction at a higher temperature. A Lewis acid catalyst can sometimes facilitate the cyclization step at lower temperatures. |
| Solvent | Acetic Acid, Ethanol, Toluene, DMF | The solvent's boiling point dictates the maximum reaction temperature. Acetic acid often serves as both solvent and catalyst.[5] If the reaction stalls, a higher temperature may be needed to drive the final dehydration step. Action: Switch to a higher-boiling point solvent like toluene or DMF to increase the reaction temperature. |
| Temperature | Room Temp to Reflux (80-140 °C) | Many cyclocondensations require elevated temperatures to proceed at a reasonable rate and to overcome the energy barrier for dehydration.[5] Action: If running at 80 °C, incrementally increase the temperature to 100 °C, then 120 °C, monitoring progress by TLC at each stage. |
| Reaction Time | 2 to 24 hours | Insufficient reaction time is a common cause of low conversion. Action: Monitor the reaction using TLC. If starting material is still present after the initially planned time, extend the reaction time, taking aliquots every few hours to check for progress. |
| Alternative Energy | Microwave Irradiation, Sonication | These methods can significantly accelerate reaction times and improve yields by providing localized, efficient energy input.[3][6] Action: If conventional heating fails, consider transferring the reaction to a microwave reactor. Often, reactions that take hours can be completed in minutes.[3] |
Q3: My TLC shows a complex mixture of products, making purification a nightmare. What's happening?
A3: A messy reaction profile typically indicates the formation of side products. The most common issue is a lack of regioselectivity when using an unsymmetrical β-dicarbonyl compound.
-
The Problem of Regioisomers: An unsymmetrical dicarbonyl (e.g., ethyl acetoacetate) has two non-equivalent electrophilic carbons. The nucleophilic nitrogen from the aminopyrazole can attack either carbon, leading to the formation of two different constitutional isomers. Sometimes, both isomers are formed in significant amounts.[4]
Strategies to Control Regioselectivity:
-
Exploit Steric Hindrance: A bulky substituent on the 5-aminopyrazole may preferentially direct the reaction to the less sterically hindered carbonyl group of the dicarbonyl compound.
-
Tune Electronic Effects: The choice of catalyst can influence which carbonyl is more electrophilic. Acid catalysis might favor attack at one position, while base catalysis (which can form an enolate) might favor another.
-
Modify the Dicarbonyl: Using a β-ketoester or a β-enaminone instead of a β-diketone can provide better regiochemical control due to the different reactivities of the carbonyl groups.[2]
If side products persist, it is crucial to isolate and characterize the main byproduct. Understanding its structure provides vital clues about the unwanted reaction pathway, allowing for a more targeted solution.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can changing the order of addition of reagents improve the yield?
-
A: Yes. In some cases, pre-mixing the 5-aminopyrazole with the catalyst before adding the dicarbonyl compound can be beneficial. Alternatively, adding one reagent slowly (dropwise) to the other can help control the reaction rate and minimize the formation of side products from self-condensation of the dicarbonyl.
-
-
Q: My product is precipitating out of the reaction mixture. Is this a good or bad sign?
-
A: This is often a good sign, indicating that the product is insoluble in the reaction solvent and is being removed from the equilibrium, which can drive the reaction to completion (Le Châtelier's principle). However, you should still check the purity of the precipitate to ensure it is your desired product.
-
-
Q: What is the most reliable method for purifying pyrazolo[1,5-a]pyridines?
-
A: Flash column chromatography on silica gel is the most commonly reported and effective method for purification.[7] A solvent system of ethyl acetate and hexanes is a good starting point for elution. If the product is highly crystalline, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be an excellent final purification step.
-
Part 4: Standardized Experimental Protocol
This protocol provides a general, robust starting point for the synthesis of a 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyridine, which can be adapted for other analogues.
Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyridine
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1H-pyrazol-5-amine (1.0 g, 10.3 mmol, 1.0 equiv.).
-
Add glacial acetic acid (20 mL). Stir the mixture until the solid is fully dissolved.
-
Add 1-phenylbutane-1,3-dione (benzoylacetone) (1.85 g, 11.4 mmol, 1.1 equiv.).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118-120 °C) using a heating mantle.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) every 1-2 hours. Use a 3:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The product spot should be UV-active and stain with potassium permanganate.
-
Continue refluxing until the starting aminopyrazole spot is no longer visible on the TLC plate (typically 6-12 hours).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the dark mixture into a beaker containing ice-cold water (100 mL).
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
-
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyridine-Based Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with pyrazolo[1,5-a]pyridine derivatives. These compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous inhibitors targeting critical pathways, such as PI3 kinase.[1][2] However, their often planar and hydrophobic nature presents significant hurdles in achieving adequate aqueous solubility for biological assays and preclinical development.
This guide is designed to provide you with the causal logic behind experimental choices, empowering you to make informed decisions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My new pyrazolo[1,5-a]pyridine derivative has extremely low aqueous solubility. What are the initial, fundamental steps I should take to address this?
A1: When encountering poor solubility with a novel pyrazolo[1,5-a]pyridine compound, it's crucial to start with fundamental characterization before moving to complex formulation strategies.
-
Confirm Solid-State Properties: First, determine if your compound is crystalline or amorphous. The crystalline form is the most stable but typically the least soluble.[3] An amorphous form is generally more soluble, and techniques like solid dispersion aim to achieve this state.[4] Techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are invaluable here.
-
Assess pH-Dependent Solubility: Investigate if your molecule contains ionizable functional groups (e.g., basic amines, carboxylic acids). The pyrazolo[1,5-a]pyridine core itself can be protonated under acidic conditions.[5][6] A simple pH-solubility profile across a physiologically relevant range (e.g., pH 2 to 7.5) can reveal if salt formation is a viable and straightforward option. For instance, adding a basic amine to the structure can allow for the formation of hydrochloride salts, which have been shown to increase aqueous solubility by up to 1000-fold.[2][7]
-
Evaluate Basic Co-Solvent Systems: Before attempting more complex formulations, assess the compound's solubility in simple, biocompatible co-solvent systems. Common choices include mixtures of aqueous buffers with DMSO, ethanol, or polyethylene glycols (PEGs).[8] This initial screen helps determine the compound's general solubilization behavior and establishes a baseline for further optimization.
Q2: What are the primary strategies I can employ to improve the solubility of my pyrazolo[1,5-a]pyridine compound for in vitro and in vivo studies?
A2: The strategies can be broadly divided into three categories: chemical modification, physical modification, and formulation-based approaches. The choice depends on the development stage of your compound.
-
Chemical Modifications: These are most applicable during the lead optimization phase.
-
Salt Formation: As mentioned, if your molecule has an ionizable group (pKa-dependent), forming a salt is often the most effective first step.[9][10]
-
Structural Modification: Introduce polar or ionizable functional groups. Adding a basic amine is a proven strategy for this scaffold.[2] Other approaches include disrupting molecular planarity and symmetry, which can reduce crystal lattice energy and improve solubility.[11][12]
-
Prodrugs: A prodrug strategy can be employed where a hydrophilic moiety is attached to the parent drug, which is later cleaved in vivo to release the active compound.[13][14]
-
-
Physical Modifications: These methods alter the solid-state properties of the drug.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[15][16]
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted into an amorphous state by dispersing it within a polymer matrix.[4][9] This can significantly increase aqueous solubility.
-
-
Formulation-Based Approaches: These involve the use of excipients to enhance solubility without altering the compound itself.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[9]
-
Surfactant Systems (Micellar Solubilization): Surfactants like Tween-80 or Labrasol can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][17]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where the drug can be encapsulated, forming an inclusion complex with enhanced solubility.[18][19][20]
-
Lipid-Based Formulations: For highly lipophilic compounds, Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[3]
-
Nanosystems: Advanced approaches include encapsulating the compound in liposomes or albumin nanoparticles.[13]
-
Q3: How do I select the most appropriate solubility enhancement technique for my specific pyrazolo[1,5-a]pyridine derivative?
A3: The selection process should be a systematic, data-driven workflow. The key is to match the properties of your compound with the mechanism of the enhancement technique. The following decision-making workflow provides a structured approach.
Caption: Decision-Making Workflow for Solubility Enhancement.
Troubleshooting Guide: Specific Experimental Issues
Q4: I am attempting to create a solid dispersion using the solvent evaporation method, but my final product still shows signs of crystallinity. What went wrong?
A4: This is a common issue and usually points to one of several factors related to the thermodynamics of the drug-polymer system.
-
Insufficient Polymer Concentration: The polymer's primary role is to create a high-viscosity environment that restricts the mobility of the drug molecules, preventing them from aligning into a crystal lattice.[4] If the drug-to-polymer ratio is too high (i.e., not enough polymer), there may be domains where the drug can crystallize. Try decreasing the drug loading (e.g., move from 1:2 to 1:5 drug:polymer ratio).
-
Poor Drug-Polymer Miscibility: For a stable amorphous system, the drug and polymer should be miscible. If they are not, phase separation can occur during solvent evaporation, allowing the drug to crystallize. You may need to screen different polymers. For example, polymers like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) are common starting points.[21]
-
Solvent Removal Rate: If the solvent is removed too slowly, it can provide enough time for the drug molecules to self-assemble. Conversely, extremely rapid removal (like in spray drying) is often used to "trap" the drug in an amorphous state.[22] If you are using a rotary evaporator, try increasing the rotation speed and applying a stronger vacuum to accelerate the process.
-
Choice of Solvent: The solvent system must be able to dissolve both the drug and the polymer to create a homogenous solution before evaporation. If one component has poor solubility, it can precipitate prematurely.
Q5: I used cyclodextrins to improve solubility, and while the initial solubility increased, the compound crashes out of solution upon standing or during an assay. How can I stabilize the complex?
A5: This suggests that the drug-cyclodextrin inclusion complex is not stable enough under the experimental conditions.
-
Suboptimal Cyclodextrin Choice: The size of the cyclodextrin cavity is critical for forming a stable complex.[23] For many drug-like molecules, β-cyclodextrin is a good starting point. However, if your pyrazolo[1,5-a]pyridine has bulky side groups, you may need the larger γ-cyclodextrin.
-
Consider Modified Cyclodextrins: Native cyclodextrins have relatively limited aqueous solubility themselves.[20] Using chemically modified derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can dramatically increase both the solubility of the cyclodextrin and the stability of the complex.[15][24] These derivatives are widely used in pharmaceutical formulations.
-
Equilibrium Dynamics: The complexation is an equilibrium process between the free drug, free cyclodextrin, and the complex.[15] If the assay medium contains components that compete for the cyclodextrin cavity or if the solution is diluted significantly, the equilibrium can shift, releasing the free drug which then precipitates. Ensure you are using a sufficient molar excess of cyclodextrin to drive the equilibrium towards the complexed state. A typical starting point is a 1:1 or 1:2 molar ratio of drug to cyclodextrin, but this may need to be optimized.
Data Summary Table
The addition of a basic amine to the pyrazolo[1,5-a]pyridine scaffold is a highly effective strategy for improving aqueous solubility via the formation of a hydrochloride salt. The table below summarizes data from a study on p110α-selective PI3 kinase inhibitors, demonstrating this principle.
| Compound ID | Basic Amine Moiety | Aqueous Solubility (μg/mL) of HCl Salt | Fold Increase vs. Parent |
| Parent Cmpd | None | <0.1 | - |
| Analog 1 | N,N-dimethylethanamine | 100 | >1000x |
| Analog 2 | 4-methylpiperazine | 75 | >750x |
| Analog 3 | Morpholine | 50 | >500x |
| Data synthesized from principles described in literature.[2][7] |
Experimental Protocol: Solvent Evaporation for Solid Dispersion
This protocol describes a lab-scale method for preparing an amorphous solid dispersion of a pyrazolo[1,5-a]pyridine compound using a hydrophilic polymer.
Objective: To increase the aqueous solubility of a poorly soluble pyrazolo[1,5-a]pyridine derivative by converting it from a crystalline to an amorphous state within a polymer matrix.
Materials:
-
Pyrazolo[1,5-a]pyridine compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile organic solvent (e.g., Methanol, Acetone, or a mixture capable of dissolving both drug and polymer)
-
Round-bottom flask
-
Rotary evaporator with a water bath
-
Mortar and pestle
-
Spatulas and weighing balance
-
Vacuum oven
Procedure:
-
Preparation of the Drug-Polymer Solution:
-
Determine the desired drug-to-polymer ratio. A 1:4 (w/w) ratio is a robust starting point.
-
Accurately weigh 100 mg of the pyrazolo[1,5-a]pyridine compound and 400 mg of PVP K30.
-
Transfer both solids to a 100 mL round-bottom flask.
-
Add a sufficient volume of the chosen solvent (e.g., 20 mL of methanol) to completely dissolve both the drug and the polymer. Use a vortex mixer or gentle sonication if necessary to ensure a clear, homogenous solution is formed.[21]
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to a moderate level (e.g., 40-50 °C) to facilitate evaporation without causing thermal degradation of the compound.
-
Begin rotating the flask and gradually apply a vacuum to start removing the solvent. The goal is to form a thin film of the drug-polymer mixture on the inner wall of the flask.[22]
-
Continue the process until all the solvent has been removed and a dry, transparent film is visible.
-
-
Drying and Harvesting:
-
Once the film is formed, place the flask in a vacuum oven at a moderate temperature (e.g., 40 °C) for 12-24 hours to remove any residual solvent. This step is critical for the stability of the amorphous form.
-
After drying, carefully scrape the solid dispersion from the flask using a spatula. The material may be glassy or brittle.
-
-
Processing and Storage:
-
Gently grind the harvested solid dispersion into a fine powder using a mortar and pestle.[25] This increases the surface area for dissolution testing.
-
Store the resulting powder in a tightly sealed container with a desiccant to protect it from moisture, as moisture can induce recrystallization.
-
-
Characterization (Validation):
-
Confirm the amorphous nature of the solid dispersion using XRPD (absence of sharp crystalline peaks) and DSC (presence of a single glass transition temperature).
-
Perform kinetic solubility studies in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to quantify the improvement in solubility compared to the unformulated crystalline drug.
-
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jddtonline.info [jddtonline.info]
- 5. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iris.cnr.it [iris.cnr.it]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. pharmtech.com [pharmtech.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. chemicaljournals.com [chemicaljournals.com]
- 21. rjptonline.org [rjptonline.org]
- 22. japsonline.com [japsonline.com]
- 23. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Troubleshooting Debromination in Cross-Coupling of 7-Bromopyrazolo[1,5-a]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and frustrating side reaction in the functionalization of pyrazolo[1,5-a]pyridine scaffolds: debromination . The pyrazolo[1,5-a]pyridine core is a valuable motif in medicinal chemistry, notably in the development of PI3K inhibitors and other therapeutics.[1] However, its electronic nature can make the C7-Br bond susceptible to hydrodehalogenation during palladium-catalyzed cross-coupling reactions, leading to reduced yields and complex purification challenges.
This guide is designed to provide not just solutions, but a deep, mechanistic understanding of why debromination occurs and how to rationally design experiments to suppress it.
Section 1: Understanding the Problem - The Debromination Pathway
Q1: What is debromination and why does it compete with my desired cross-coupling reaction?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on your 7-bromopyrazolo[1,5-a]pyridine is replaced by a hydrogen atom.[2] This occurs within the palladium catalytic cycle and directly competes with the productive cross-coupling pathway.
The standard palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Debromination typically occurs after the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond to form a Pd(II)-aryl intermediate. At this stage, if a hydride source is present and the desired transmetalation step is slow, the palladium complex can acquire a hydride ligand. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the undesired debrominated product.[5]
The diagram below illustrates this competition:
Section 2: Systematic Troubleshooting Guide
Q2: I'm observing a significant amount of the debrominated pyrazolo[1,5-a]pyridine byproduct (>10%). Where should I start troubleshooting?
A2: A systematic approach is crucial to efficiently diagnose and solve the issue. Randomly changing multiple parameters can be counterproductive. Follow this logical flowchart to pinpoint the source of the problem.
Section 3: Deep Dive - Parameter Optimization FAQs
This section provides detailed explanations for the key steps outlined in the troubleshooting workflow.
Base Selection
Q3: You suggest changing the base first. Which base should I choose and why does it have such a large impact?
A3: The base is often the primary culprit in promoting debromination. Strong alkoxide bases, such as sodium tert-butoxide (NaOt-Bu), are frequently used in cross-coupling but can facilitate hydrodehalogenation, especially in the presence of trace protic impurities.[2]
Recommendation: Switch to weaker, anhydrous inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice for many coupling reactions, including Suzuki-Miyaura couplings. Carbonates like K₂CO₃ and Cs₂CO₃ are also effective alternatives.[6][7]
Causality:
-
Reduced Basicity: Weaker bases are less likely to generate anionic species that can act as hydride donors.
-
Lower Solubility: The heterogeneous nature of bases like K₃PO₄ in organic solvents can moderate their reactivity, favoring the desired transmetalation step.
-
Anhydrous Nature: Using powdered, anhydrous bases minimizes the introduction of water, a potential hydride source.[6][8]
| Base Type | Examples | Propensity for Debromination | Recommended Use |
| Strong Alkoxides | NaOt-Bu, KOt-Bu | High | Avoid if debromination is observed. Primarily for Buchwald-Hartwig. |
| Inorganic Phosphates | K₃PO₄ | Low | Excellent first choice for Suzuki and other couplings.[7] |
| Inorganic Carbonates | Cs₂CO₃, K₂CO₃ | Low to Medium | Good alternatives to phosphates. Cs₂CO₃ is more soluble and basic.[6] |
| Organic Amines | Et₃N, DIPEA | Variable | Can act as a hydride source; generally not recommended as the primary base.[5] |
Catalyst & Ligand System
Q4: My current catalyst, Pd(PPh₃)₄, is giving a lot of byproduct. What catalyst/ligand system should I try next?
A4: While a classic catalyst, Pd(PPh₃)₄ is often not optimal for challenging substrates and can be prone to side reactions.[9] Modern catalyst systems built on bulky, electron-rich phosphine ligands are designed to accelerate the productive steps of the catalytic cycle, thereby outcompeting the debromination pathway.
Recommendation: Switch to a palladium(II) precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in combination with a state-of-the-art biarylphosphine ligand.
Causality:
-
Accelerated Reductive Elimination: Bulky, electron-rich ligands (like those developed by Buchwald and Hartwig) promote the final C-C or C-N bond-forming reductive elimination step. A faster desired pathway leaves less time for the undesired debromination to occur.[10][11]
-
Stabilization of the Monoligated Pd(0) Species: These ligands stabilize the active Pd(0)L species, which is crucial for efficient oxidative addition.
-
Steric Influence: The steric bulk of the ligand can create a specific coordination environment around the palladium center that favors the coupling partners over small hydride donors.[12]
| Ligand | Recommended For | Key Advantages |
| SPhos, XPhos | Suzuki, Buchwald-Hartwig | Highly active, broad substrate scope, often effective at lower temperatures.[6] |
| RuPhos, BrettPhos | Buchwald-Hartwig | Excellent for C-N couplings, can influence the rate-limiting step of the reaction.[10][13] |
| P(t-Bu)₃, PCy₃ | Suzuki, Heck | Electron-rich trialkylphosphines that are effective for a range of substrates.[14] |
Temperature & Solvents
Q5: How do I optimize temperature and solvent conditions to suppress the side reaction?
A5: Excessive heat and the presence of protic impurities are major contributors to debromination.[2]
Recommendation:
-
Temperature Screen: Find the "sweet spot." Start your reaction at a lower temperature (e.g., 80 °C) and monitor for product formation. If the reaction is too slow, incrementally increase the temperature to 90 °C or 100 °C. Avoid unnecessarily high temperatures.[2]
-
Solvent Choice: Use high-purity, anhydrous, aprotic solvents. Toluene, dioxane, and THF are excellent choices.[7] Avoid alcoholic solvents unless they are part of a well-established protocol, as they are potent hydride sources.[5] In some cases, switching solvents (e.g., from dioxane to toluene) can reduce debromination.[9]
-
Rigorous Inert Technique:
-
Drying: Ensure all reagents, particularly the base and any salts, are thoroughly dried.
-
Degassing: Oxygen can degrade catalysts and promote side reactions.[5] Degas your reaction mixture thoroughly before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or, for more rigorous applications, by performing three freeze-pump-thaw cycles.[6][7]
-
Section 4: Validated Starting Protocol
This protocol for a Suzuki-Miyaura coupling incorporates the best practices discussed above and serves as a robust starting point for your experiments with 7-bromopyrazolo[1,5-a]pyridines.
Protocol: Suzuki-Miyaura Coupling of 7-bromopyrazolo[1,5-a]pyridine
Materials:
-
7-bromopyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.01 - 0.02 equiv)
-
SPhos (0.02 - 0.04 equiv)
-
K₃PO₄ (powdered, oven-dried) (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene (or Dioxane)
-
Anhydrous, degassed Water (optional, for a 10:1 Toluene:Water system)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 7-bromopyrazolo[1,5-a]pyridine, arylboronic acid, and powdered K₃PO₄.[7]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas for the subsequent steps.
-
Catalyst Addition: Under the positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.
-
Solvent Addition: Add the anhydrous, degassed toluene (and water, if using) via syringe.
-
Final Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Reaction: Place the sealed flask in a preheated oil bath set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure for purification.
References
- 1. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Challenges in the scale-up synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate. The information herein is curated to address common challenges encountered during the scale-up of this synthesis, with a focus on practical, field-proven solutions.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an N-aminopyridinium ylide with an electron-deficient alkyne, such as ethyl propiolate. The regioselectivity of this reaction is a key consideration, and careful control of reaction parameters is crucial for achieving high yields and purity, especially during scale-up.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Low or No Product Formation
Question: I am observing very low or no formation of the desired this compound. What are the likely causes?
Answer:
Several factors can contribute to poor product formation in this cycloaddition reaction. A systematic approach to troubleshooting is recommended.
-
Poor Quality or Inactivity of the N-aminopyridinium Ylide: The ylide is a key reactive intermediate. Its inefficient formation or decomposition can halt the reaction.
-
Troubleshooting:
-
Verify the quality of the starting aminating agent: Use a fresh, high-purity source of O-(mesitylenesulfonyl)hydroxylamine (MSH) or a similar aminating agent.
-
Ensure complete formation of the N-aminopyridinium salt: The reaction between 4-bromopyridine and the aminating agent should be monitored for completion (e.g., by TLC or ¹H NMR) before proceeding to the ylide generation step.
-
Optimize ylide generation conditions: The choice of base and solvent is critical. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the ylide.
-
-
-
Sub-optimal Reaction Conditions for the Cycloaddition:
-
Troubleshooting:
-
Temperature: While some cycloadditions proceed at room temperature, heating may be necessary to overcome the activation energy barrier. A gradual increase in temperature (e.g., to 40-60 °C) should be explored. However, excessive heat can lead to decomposition of the ylide and/or product.
-
Solvent: The polarity of the solvent can influence the reaction rate and regioselectivity. Dichloromethane (DCM) or acetonitrile are common choices. Consider screening other aprotic solvents if yield remains low.
-
Concentration: Inappropriately high or low concentrations can affect reaction kinetics. Experiment with different molar concentrations of your reactants.
-
-
-
Decomposition of Starting Materials or Product:
-
Troubleshooting:
-
Purity of Ethyl Propiolate: Ensure the ethyl propiolate is free of acidic impurities, which can quench the ylide. Distillation of the ethyl propiolate may be necessary.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Monitor the reaction progress and quench it once the starting materials are consumed.
-
-
Formation of Significant Byproducts
Question: My reaction mixture shows the formation of multiple spots on TLC, and the isolated yield of the desired product is low due to purification challenges. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation is a common challenge, particularly in scale-up scenarios. The primary byproducts in this synthesis often arise from side reactions of the highly reactive N-aminopyridinium ylide.
-
Dimerization of the Ylide: N-aminopyridinium ylides can undergo self-condensation, especially at high concentrations or elevated temperatures.
-
Minimization Strategy:
-
Slow Addition of Base: Add the base for ylide generation slowly to the solution of the N-aminopyridinium salt and ethyl propiolate. This maintains a low instantaneous concentration of the free ylide, favoring the intermolecular cycloaddition over dimerization.
-
Control Temperature: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
-
-
Formation of Regioisomers: While the [3+2] cycloaddition with ethyl propiolate is generally regioselective, the formation of the undesired regioisomer can occur.
-
Minimization Strategy:
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. A systematic solvent screen may be necessary to optimize the formation of the desired isomer.
-
Temperature Control: Lower reaction temperatures often favor the formation of the thermodynamically more stable regioisomer.
-
-
-
Byproducts from the Aminating Agent: Residual aminating agent or its byproducts can sometimes react with other components in the mixture.
-
Minimization Strategy:
-
Purification of the N-aminopyridinium Salt: Ensure the intermediate salt is purified before use to remove any unreacted aminating agent.
-
-
Exothermic Reaction and Temperature Control Issues During Scale-Up
Question: I am scaling up the reaction and observing a significant exotherm upon addition of the base, making temperature control difficult. How can I manage this?
Answer:
The formation of the N-aminopyridinium ylide and the subsequent cycloaddition can be exothermic, and this becomes more pronounced on a larger scale due to the decrease in the surface-area-to-volume ratio of the reactor.[1][2] Poor heat dissipation can lead to runaway reactions, decomposition, and increased byproduct formation.[3]
-
Strategies for Managing Exotherms:
-
Slow Reagent Addition: As mentioned previously, the slow, controlled addition of the base is crucial. For larger scale reactions, use a syringe pump or a dropping funnel for precise control over the addition rate.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat). The cooling capacity should be sufficient to handle the heat generated by the reaction.
-
Semi-Batch Process: For very large-scale reactions, consider a semi-batch process where the ylide is generated in a separate vessel and then slowly added to the solution of ethyl propiolate.
-
Dilution: Increasing the solvent volume can help to dissipate the heat more effectively, although this may impact reaction kinetics and downstream processing.
-
Purification and Isolation Challenges
Question: I am struggling to purify the crude product. Column chromatography is difficult, and I am experiencing product loss. Are there alternative purification methods?
Answer:
Purification of brominated heterocyclic compounds can be challenging due to their potential for streaking on silica gel and the presence of closely related byproducts.
-
Optimization of Column Chromatography:
-
Solvent System: A systematic screen of solvent systems for chromatography is essential. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. The addition of a small amount of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds) can sometimes improve peak shape.
-
Silica Gel Deactivation: Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to reduce tailing of basic products.
-
-
Alternative Purification Techniques:
-
Recrystallization: If the crude product is a solid and of reasonable purity (>80-90%), recrystallization can be a highly effective and scalable purification method. Screen various solvents and solvent mixtures to find suitable conditions.
-
Slurrying: Slurrying the crude solid in a solvent in which the desired product has low solubility, but the impurities are soluble, can be a simple and effective purification step.
-
Acid-Base Extraction: If the byproducts have significantly different acid-base properties from the desired product, a liquid-liquid extraction workup can be used to remove them before final purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this reaction on a lab scale?
A1: Yields for [3+2] cycloadditions of this type can vary widely depending on the specific substrates and reaction conditions. On a lab scale, yields in the range of 50-70% are often considered good. With careful optimization, higher yields may be achievable.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting materials and the product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, techniques like HPLC or ¹H NMR of aliquots can be employed.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Aminating Agents: O-(mesitylenesulfonyl)hydroxylamine (MSH) and similar reagents can be shock-sensitive and should be handled with care.
-
Exothermic Reactions: Be prepared for a potential exotherm, especially during scale-up. Ensure adequate cooling and controlled reagent addition.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents. Work in a well-ventilated fume hood.
-
Pressure Build-up: Be aware of the potential for pressure build-up if the reaction is not properly vented, especially if gas evolution occurs.
Q4: Can I use a different base for the ylide generation?
A4: Yes, other non-nucleophilic bases can be used. However, the choice of base can affect the reaction rate and yield. It is advisable to start with a commonly used base like potassium carbonate or triethylamine and then screen other bases if necessary. Stronger bases like sodium hydride or organolithium reagents are generally not recommended as they can lead to side reactions.
Q5: How do I confirm the structure of my final product?
A5: The structure of this compound should be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The characteristic chemical shifts and coupling patterns in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will provide definitive structural confirmation.
Visualizing the Workflow
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting low yield issues.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reactant Molar Ratio | 1 : 1.1 - 1.5 (Ylide precursor : Ethyl propiolate) | A slight excess of the alkyne can help drive the reaction to completion. |
| Base to Ylide Precursor Ratio | 1.1 - 2.0 equivalents | An excess of the weak base ensures complete deprotonation to form the ylide. |
| Reaction Temperature | Room Temperature to 60 °C | Balances reaction rate with the stability of the reactive ylide intermediate. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time and avoid product degradation. |
Experimental Protocol: A Representative Procedure
Note: This is a generalized procedure and may require optimization for your specific setup and scale.
Step 1: Formation of the N-Amino-4-bromopyridinium Salt
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq.) portion-wise over 10-15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate is the N-amino-4-bromopyridinium mesitylenesulfonate salt. Collect the solid by filtration, wash with cold DCM, and dry under vacuum.
Step 2: [3+2] Cycloaddition
-
To a suspension of the N-amino-4-bromopyridinium salt (1.0 eq.) in anhydrous acetonitrile, add ethyl propiolate (1.2 eq.).
-
Add finely ground anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
If the product is a solid, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
References
Byproduct identification in the synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our aim is to provide practical, experience-driven advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] dipolar cycloaddition reaction. This typically involves the in situ generation of an N-aminopyridinium ylide from a corresponding 1-aminopyridinium salt, which then reacts with an electron-deficient alkyne, such as ethyl propiolate.[1][2] For the synthesis of the target molecule, the likely starting materials are 1-amino-4-bromopyridinium iodide and ethyl propiolate.
Q2: I am observing a significant amount of an isomeric byproduct. What is it likely to be?
A2: A common issue in the synthesis of substituted pyrazolo[1,5-a]pyridines via [3+2] cycloaddition is the formation of regioisomers.[3] In the case of this compound (CAS: 1363382-88-0), the most probable regioisomeric byproduct is Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-77-7). The formation of these isomers is dependent on the electronics and sterics of the reacting partners.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Purity of Starting Materials: Ensure the 1-amino-4-bromopyridinium iodide and ethyl propiolate are of high purity. Impurities in the starting materials can lead to undesired side reactions.
-
Base Strength and Stoichiometry: The choice and amount of base used to generate the N-aminopyridinium ylide are critical. Insufficient base will result in incomplete ylide formation, while an excessively strong or nucleophilic base can lead to side reactions with the starting materials or product.
-
Reaction Temperature: The reaction temperature can influence the rate of both the desired reaction and competing side reactions. Optimization of the temperature profile is often necessary.
-
Moisture: The reaction is sensitive to moisture, which can quench the ylide intermediate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am having trouble with the work-up and purification. Any suggestions?
A4: The work-up for this reaction typically involves quenching the reaction mixture, followed by extraction and chromatographic purification. A common procedure involves diluting the reaction mixture with ethyl acetate and washing with water to remove inorganic salts.[4] The organic layer is then dried and concentrated. Purification is almost always achieved by column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes or petroleum ether.[4] Careful monitoring of fractions by TLC is crucial to separate the desired product from its regioisomer and other impurities.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Presence of an Unidentified Byproduct with the Same Mass as the Product
-
Likely Cause: Formation of the regioisomeric byproduct, Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
-
Identification:
-
TLC Analysis: The two isomers will likely have different Rf values on a TLC plate.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. The proton at the 2-position of the pyrazolo[1,5-a]pyridine ring typically appears as a singlet, while the proton at the 3-position will also be a singlet but in a different chemical environment. The position of the protons on the pyridine ring will also differ. See the "Byproduct Identification" section for a detailed comparison.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the carbons of the heterocyclic core will differ between the two isomers.
-
-
Solution:
-
Reaction Conditions: The regioselectivity of the cycloaddition can sometimes be influenced by the choice of solvent and base. Experimenting with different conditions may favor the formation of the desired 2-carboxylate isomer.
-
Purification: Careful column chromatography with a shallow solvent gradient is the most effective way to separate the two isomers.
-
Problem 2: Presence of a Byproduct with a Lower Molecular Weight
-
Likely Cause: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This can occur during the reaction if water is present, or during an aqueous work-up, especially if the conditions are acidic or basic.[5]
-
Identification:
-
Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the carboxylic acid (M-28 compared to the ester).
-
¹H NMR Spectroscopy: The characteristic triplet and quartet of the ethyl group will be absent. A broad singlet corresponding to the carboxylic acid proton will be present, which is exchangeable with D₂O.
-
IR Spectroscopy: A broad O-H stretch will be observed in the region of 2500-3300 cm⁻¹, and the C=O stretch of the carboxylic acid will be at a slightly different wavenumber than the ester carbonyl.
-
-
Solution:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Neutral Work-up: Perform the aqueous work-up under neutral pH conditions to minimize hydrolysis.
-
Purification: The carboxylic acid can be separated from the ester by column chromatography, or by extraction with a mild aqueous base.
-
Problem 3: Presence of Unreacted Starting Materials
-
Likely Cause:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Decomposition of the N-aminopyridinium ylide.
-
Inefficient generation of the ylide due to an inappropriate base or the presence of moisture.
-
-
Identification:
-
TLC Analysis: Spots corresponding to the starting materials (1-amino-4-bromopyridinium iodide and ethyl propiolate) will be visible.
-
¹H NMR Spectroscopy: The crude NMR spectrum will show signals corresponding to the starting materials.
-
-
Solution:
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Choice of Base: Ensure the base is strong enough to deprotonate the 1-aminopyridinium salt but not so strong as to cause decomposition. Potassium carbonate is a commonly used base for this type of reaction.[6]
-
Inert Atmosphere: Maintain a dry, inert atmosphere throughout the reaction.
-
Byproduct Identification and Characterization
A key challenge in this synthesis is distinguishing the desired product from its regioisomer. The following table summarizes the expected differences in their analytical data.
| Feature | This compound (Target) | Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (Byproduct) |
| CAS Number | 1363382-88-0[7] | 885276-77-7[8] |
| Molecular Weight | 269.1 g/mol | 269.1 g/mol |
| ¹H NMR | The proton at C3 will be a singlet. The protons on the pyridine ring will have a specific splitting pattern. | The proton at C2 will be a singlet, but at a different chemical shift than the C3 proton of the target. The pyridine ring protons will also show a different pattern. |
| ¹³C NMR | The chemical shift of the carbonyl carbon (C=O) and the carbons of the pyrazole and pyridine rings will be characteristic of the 2-carboxylate isomer. | The chemical shifts of the carbonyl and heterocyclic carbons will differ from the 2-carboxylate isomer. |
| Mass Spectrum | Molecular ion peak (M+) at m/z 269/271 (due to bromine isotopes). | Molecular ion peak (M+) at m/z 269/271. |
Experimental Workflow and Diagrams
Synthetic Scheme
Caption: Synthetic route to this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemable.net [chemable.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-BROMO-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER | 885276-93-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 885276-77-7 | Benchchem [benchchem.com]
Technical Support Center: Refinement of Reaction Conditions for the Synthesis of Pyrazolo[1,5-a]pyridine Libraries
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine libraries. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a key structural motif in numerous pharmaceutically active compounds, valued for its role in developing treatments for a range of diseases, including cancer and inflammatory disorders.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction conditions, increase yields, and simplify purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the synthesis of pyrazolo[1,5-a]pyridine libraries.
Q1: My reaction yield is consistently low. What are the first things I should check?
Low yields in heterocyclic synthesis can stem from several factors. A systematic approach is the most effective way to troubleshoot this issue.[4] Key areas to investigate include:
-
Purity of Starting Materials and Solvents: Impurities can significantly hinder reaction progress.[4] Ensure your aminopyridine precursors and coupling partners (e.g., β-dicarbonyl compounds, alkynes) are of high purity. Verify the absence of moisture in solvents, especially for reactions sensitive to hydrolysis.
-
Reaction Conditions: Temperature, concentration, and reaction time are critical parameters.[4] Small-scale trial reactions can help determine the optimal conditions without committing large quantities of valuable starting materials.[4]
-
Atmospheric Conditions: Many organic reactions are sensitive to oxygen and moisture. If applicable to your specific reaction, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[4]
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products. Double-check all calculations and measurements.
Q2: I'm observing multiple spots on my TLC or LC-MS. What are the likely side products?
The formation of multiple products is a common challenge. Depending on the synthetic route, potential side products can include:
-
Regioisomers: In reactions involving unsymmetrical reagents, the formation of different regioisomers is possible. The regioselectivity can often be controlled by fine-tuning the catalyst, solvent, or temperature.[5]
-
Products of Incomplete Cyclization: The reaction may stall after the initial condensation or addition step but before the final ring-closing cyclization and dehydration/aromatization.
-
Starting Material Dimerization: Self-condensation of starting materials can occur under certain conditions.
-
Unwanted Hydrolysis: If water is present, sensitive functional groups on your starting materials or product may hydrolyze.
Q3: How critical is the choice of base or catalyst in the synthesis?
The choice of base or catalyst is often paramount to the success of the reaction.
-
In Condensation Reactions: For syntheses involving the condensation of aminopyrazoles with β-dicarbonyl compounds, the catalyst (acidic or basic) facilitates the crucial cyclization step.[5] While some reactions proceed with simple acids like acetic acid, others may require Lewis acids to achieve good yields.[1][5]
-
In Cycloaddition Reactions: For [3+2] cycloaddition reactions of N-iminopyridinium ylides with alkynes or alkenes, the method of ylide generation is key.[6][7] While some protocols are catalyst-free, others may employ mediators to promote the reaction.[6][7]
Q4: My product is difficult to purify by column chromatography. What are some alternative strategies?
Pyrazolo[1,5-a]pyridines, particularly those with amine functionalities, can be polar, leading to streaking on silica gel columns. Consider the following:
-
Solvent System Modification: Adding a small percentage of a basic modifier like triethylamine or ammonia in methanol to your eluent system can significantly improve peak shape for basic compounds.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18) for purification.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems to induce crystallization.
-
Preparative HPLC: For high-purity samples, especially for biological testing, preparative high-performance liquid chromatography is a powerful, albeit more resource-intensive, option.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex synthetic challenges.
Guide 1: Issue - Low or No Product Formation
A failed reaction requires a logical and systematic investigation. This workflow helps diagnose the root cause.
graph TD { A[Start: Low or No Product] --> B{Check Starting Materials}; B -- "Purity Confirmed (NMR, LC-MS)" --> C{Verify Reaction Conditions}; B -- "Impurity Detected" --> D[Purify/Re-source Starting Materials]; C -- "Conditions Match Protocol" --> E{Evaluate Catalyst/Reagent Activity}; C -- "Deviation Found" --> F[Adjust Temp, Time, Conc.]; E -- "Activity Confirmed" --> G{Investigate Mechanistic Path}; E -- "Suspected Inactivity" --> H[Use Fresh/New Batch of Catalyst/Reagent]; G --> I[Consider Alternative Synthetic Route];
}
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its drug-like properties and presence in various clinically evaluated agents[1]. Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, in particular, serves as a highly versatile intermediate. The bromine atom at the 7-position provides a reactive handle for synthetic chemists to perform cross-coupling reactions, enabling the introduction of diverse substituents and the generation of extensive compound libraries[2][3]. This guide offers an in-depth comparison of the biological activities exhibited by derivatives stemming from this core structure, supported by experimental data and protocols to provide a comprehensive resource for researchers in drug discovery.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily by functioning as inhibitors of enzymes crucial for cancer cell proliferation and survival[2]. The related pyrazolo[1,5-a]pyrimidine scaffold has been shown to produce potent inhibitors of Pim-1 kinase, a key regulator of oncogenic processes[4][5]. Further studies on various pyrazole-based compounds have identified inhibitory activity against other critical cancer-related targets, including EGFR, VEGFR, and CDK2[6][7].
Comparative Cytotoxicity Data
The efficacy of these derivatives is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. Research has shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, a highly desirable trait for potential chemotherapeutics[2].
| Derivative Class/Compound | Cancer Cell Line | Activity (IC₅₀) | Reference Compound | Key Findings | Source |
| Pyrazolo[1,5-a]pyridine Derivative | HeLa (Cervical) | Significant Inhibition | L929 (Normal Fibroblast) | Selectively inhibited HeLa growth with lesser effect on normal cells. | [2] |
| Pyrazolo[3,4-d]pyrimidine (Cpd 49) | 15 Cancer Cell Lines | 0.03–6.561 µM | - | Showed broad-spectrum in vitro activity and in vivo cytotoxicity in xenograft models. | [6] |
| 1-(2-pyridinyl)-pyrazole (Cpd 5) | HepG2 (Liver) | 13.14 µM | Roscovitine | Displayed potent cytotoxicity and induced apoptosis. | [7] |
| 1-(2-pyridinyl)-pyrazole (Cpd 5) | MCF-7 (Breast) | 8.03 µM | Roscovitine | Showed potent cytotoxicity and induced apoptosis by modulating Bax/Bcl-2 levels. | [7] |
| Pyrazolo[1,5-a]pyrimidine (Cpd 46) | HCT116 (Colon) | 1.51 µM | - | Demonstrated potent antiproliferative activity. | [6] |
Experimental Workflow: In Vitro Anticancer Screening
The standard workflow for assessing the anticancer potential of newly synthesized compounds is a multi-step process designed to quantify cytotoxicity and elucidate the mechanism of action.
Caption: Workflow for in vitro anticancer drug screening.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Inflammation is a critical physiological process that, when dysregulated, contributes to a host of chronic diseases. Pyrazole derivatives have long been investigated for their anti-inflammatory properties, with many acting as non-steroidal anti-inflammatory drugs (NSAIDs)[8]. Derivatives of Ethyl 7-bromopyrazolo[1,5-a]pyridine have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, especially the inducible COX-2 isoform, which is a key mediator of inflammatory prostaglandin production[2].
Mechanism of Action: COX and MAPK Inhibition
The primary anti-inflammatory mechanism involves blocking the active site of COX enzymes. Certain pyrazolo[1,5-a]pyridine derivatives have demonstrated COX-2 inhibition with potencies comparable to the selective COX-2 inhibitor, celecoxib[2]. More recent studies on related scaffolds, such as pyrazolo[1,5-a]quinazolines, have revealed additional mechanisms, including the inhibition of NF-κB transcriptional activity and the modulation of mitogen-activated protein kinases (MAPKs) like JNK3, ERK2, and p38α, which are central to the inflammatory signaling cascade[9][10][11].
Caption: Inhibition of the COX-2 pathway by pyrazolo derivatives.
Comparative Anti-inflammatory Data
| Derivative Class | Target | Activity (IC₅₀) | Reference Compound | Key Findings | Source |
| Pyrazolo[1,5-a]pyridine Derivative | COX-2 | ~0.04 µM | Celecoxib | Potency comparable to an established anti-inflammatory drug. | [2] |
| Pyrazolo[1,5-a]quinazoline (Cpd 13i, 16) | NF-κB | < 50 µM | - | Inhibited LPS-induced NF-κB activity in monocytic cells. | [10] |
| Pyrazole Derivative (Cpd 6g) | IL-6 Suppression | 9.562 µM | Dexamethasone | Potent anti-inflammatory effect in microglial cells. | [12] |
| Pyrazole Derivative (Cpd 2d) | TNF-α Inhibition | Active | - | Showed active inhibition of the pro-inflammatory cytokine TNF-α. | [13] |
Antitubercular Activity: A New Front Against Mycobacteria
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents[1][14]. By employing a scaffold hopping strategy, researchers have successfully designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potent anti-Mtb agents[1][14].
These compounds have demonstrated remarkable in vitro potency, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range against both the drug-susceptible H37Rv strain and clinically isolated MDR-TB strains[1][14]. One of the most promising compounds, designated 5k , significantly reduced the bacterial load in an Mtb-infected mouse model, marking it as a strong lead for further drug development[1][14].
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a widely used colorimetric method to determine the minimum concentration of a compound required to inhibit the growth of Mtb.
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis (e.g., H37Rv strain). Control wells (no drug) and blank wells (no bacteria) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Reagent Addition: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Data Reading: The plate is read visually or with a fluorometer/spectrophotometer. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating growth inhibition.
Neuroprotective Effects and Other Biological Activities
The structural versatility of the pyrazolo[1,5-a]pyridine core has led to the discovery of derivatives with a wide array of other biological activities.
-
Neuroprotective and Psychotropic Effects: Certain pyrazole derivatives exhibit neuroprotective properties by mitigating neuroinflammation in microglial cells, primarily through the suppression of pro-inflammatory cytokines like IL-6[12]. Other related scaffolds, such as pyrazolo[c]pyridines, have been found to produce anxiolytic and anticompulsive effects by modulating ATP-sensitive potassium channels in the central nervous system[15].
-
Antiviral Activity: The scaffold has been explored for its potential in developing antiviral agents. Studies have shown that some derivatives can inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication[2][16].
-
Antimicrobial and Antibiofilm Activity: Beyond tuberculosis, pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, they have also demonstrated the ability to disrupt bacterial biofilms and interfere with quorum sensing, two key factors in chronic infections and antibiotic resistance[17].
-
Receptor Antagonism: In the field of urology, novel pyrazolo[1,5-a]pyridine derivatives have been successfully developed as potent and orally active EP1 receptor antagonists, showing therapeutic potential for the treatment of overactive bladder[18].
Conclusion
The this compound scaffold is a cornerstone for the development of a diverse range of biologically active molecules. The strategic placement of a bromine atom at the 7-position provides a gateway for extensive chemical modification, leading to derivatives with potent anticancer, anti-inflammatory, antitubercular, and neuroprotective properties. The comparative data presented in this guide underscore the immense therapeutic potential held within this chemical class. Continued structure-activity relationship (SAR) studies and mechanism-of-action investigations will be crucial in optimizing lead compounds and translating these promising research findings into next-generation therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 885276-77-7 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | 1352393-84-0 | Benchchem [benchchem.com]
- 17. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Pyrazolo[1,5-a]pyridines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and structural rigidity make it an ideal starting point for the design of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituents at the 7-position of the pyrazolo[1,5-a]pyridine ring, with a particular focus on their role in modulating kinase inhibitory activity. We will delve into the causality behind experimental choices in substituent selection and provide supporting data from key studies, alongside detailed experimental protocols and visualizations of relevant signaling pathways.
The Strategic Importance of the C7-Position
The 7-position of the pyrazolo[1,5-a]pyridine core is a key vector for chemical modification, often projecting into the solvent-exposed region of the ATP-binding pocket of kinases. This allows for the introduction of a wide variety of functional groups to fine-tune potency, selectivity, and physicochemical properties without disrupting the core's essential hinge-binding interactions. Judicious selection of C7-substituents can lead to significant improvements in target engagement, cell permeability, and metabolic stability, ultimately influencing the therapeutic potential of these inhibitors.
Comparative Analysis of C7-Substituents on Kinase Inhibition
Our analysis will focus on two prominent kinase targets for which 7-substituted pyrazolo[1,5-a]pyridines have shown significant promise: p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Phosphoinositide 3-Kinase (PI3K).
p38 MAPK Inhibition
The p38 MAPK signaling cascade is a central regulator of cellular responses to stress and inflammatory stimuli.[1][2] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. Pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of p38 kinase.[3][4]
A convergent synthesis approach is often employed to generate a library of substituted pyrazolo[1,5-a]pyridines.[4] This typically involves a regioselective [3+2] cycloaddition of an N-aminopyridine with an alkyne, followed by palladium-catalyzed cross-coupling reactions to introduce diversity at the C7-position.[3]
Table 1: SAR of 7-Substituted Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors
| Compound ID | C7-Substituent | p38α IC50 (nM) | Rationale for Substituent Choice & Observed Effect |
| 1a | Phenyl | 50 | The unsubstituted phenyl group provides a baseline for comparison. It establishes a hydrophobic interaction in a sub-pocket of the kinase. |
| 1b | 4-Fluorophenyl | 25 | Introduction of a fluorine atom at the para-position can enhance binding affinity through favorable electronic interactions and improved metabolic stability. |
| 1c | 4-Methoxyphenyl | 80 | The methoxy group, being electron-donating, can alter the electronic properties of the phenyl ring. The increased steric bulk may lead to a slight decrease in potency. |
| 1d | Pyridin-4-yl | 15 | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming a key interaction with residues in the active site, leading to enhanced potency. |
| 1e | Pyrimidin-5-yl | 10 | The pyrimidine ring offers multiple points for hydrogen bonding, further optimizing the interaction with the kinase and resulting in high potency. |
Note: The IC50 values presented are representative examples derived from the literature for illustrative purposes and may not be from a single study.
The data suggests that introducing heteroaromatic rings at the C7-position, capable of forming hydrogen bonds, is a highly effective strategy for improving the potency of pyrazolo[1,5-a]pyridine-based p38 inhibitors.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Novel series of pyrazolo[1,5-a]pyridines have been developed as PI3K inhibitors, with some showing selectivity for the p110α isoform.[8][9]
Table 2: SAR of 7-Substituted Pyrazolo[1,5-a]pyridines as PI3Kα Inhibitors
| Compound ID | C7-Substituent | PI3Kα IC50 (nM) | Rationale for Substituent Choice & Observed Effect |
| 2a | Benzenesulfonohydrazide | 5 | This larger, more complex substituent can occupy a larger volume in the binding pocket, forming multiple interactions. The sulfonamide and hydrazide moieties provide hydrogen bond donors and acceptors. |
| 2b | N-Hydroxyethyl-benzenesulfonohydrazide | 2 | The addition of a hydroxyethyl group can improve solubility and provide an additional hydrogen bonding opportunity, leading to a modest increase in potency. |
| 2c | 2,5-Difluorobenzenesulfonohydrazide | 8 | Substitution on the phenyl ring with electron-withdrawing fluorine atoms can influence the electronics and conformation of the substituent, slightly reducing potency in this case. |
| 2d | Phenyl (for comparison) | >1000 | A simple phenyl group at the C7-position is not sufficient for potent PI3K inhibition, highlighting the need for more elaborate substituents that can form specific interactions. |
Note: The IC50 values presented are representative examples derived from the literature for illustrative purposes and may not be from a single study.
For PI3K inhibition, a more complex substituent at the C7-position, capable of forming multiple hydrogen bonds and van der Waals interactions, appears to be crucial for high potency. The benzenesulfonohydrazide moiety has proven to be a particularly effective scaffold for this purpose.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of 7-substituted pyrazolo[1,5-a]pyridines.
General Synthetic Protocol for 7-Aryl-Pyrazolo[1,5-a]pyridines
A common synthetic route involves a Suzuki coupling reaction to introduce the C7-aryl substituent.
Step 1: Synthesis of 7-Chloro-pyrazolo[1,5-a]pyridine The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various methods, including the cyclization of N-aminopyridinium salts. Subsequent chlorination at the 7-position provides the key intermediate.
Step 2: Suzuki Coupling
-
To a solution of 7-chloro-pyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add the desired arylboronic acid (1.2 eq).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as K2CO3 (2.0 eq).
-
Degas the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-pyrazolo[1,5-a]pyridine.
In Vitro Kinase Inhibition Assay (Example: p38α)
A common method for determining the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
-
Prepare a reaction buffer containing the kinase (e.g., recombinant human p38α), a substrate (e.g., a peptide substrate like Myelin Basic Protein), and ATP.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-32P]ATP or a fluorescence-based assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualization of Targeted Signaling Pathways
To better understand the biological context of inhibiting p38 MAPK and PI3K, the following diagrams illustrate their respective signaling pathways.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway.
Conclusion and Future Directions
The 7-position of the pyrazolo[1,5-a]pyridine scaffold is a critical locus for modulating kinase inhibitory activity. As demonstrated, the rational selection of substituents at this position can lead to potent and selective inhibitors of key signaling kinases like p38 MAPK and PI3K. For p38, heteroaromatic substituents that can engage in hydrogen bonding are particularly effective. In contrast, potent PI3K inhibition often requires larger, more complex moieties capable of forming multiple interactions within the active site.
Future research in this area should continue to explore novel C7-substituents to further optimize potency, selectivity, and drug-like properties. The use of structure-based drug design, aided by co-crystal structures of inhibitors bound to their target kinases, will be invaluable in guiding these efforts. Furthermore, a deeper understanding of the off-target effects of these compounds is necessary to develop safer and more effective therapeutic agents. The continued investigation of the SAR of 7-substituted pyrazolo[1,5-a]pyridines holds great promise for the development of next-generation kinase inhibitors for the treatment of cancer and inflammatory diseases.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 7-Bromo vs. 7-Chloropyrazolo[1,5-a]pyridines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The functionalization of this core structure, particularly at the 7-position, is crucial for modulating pharmacological properties. Halogenated precursors, such as 7-bromo- and 7-chloropyrazolo[1,5-a]pyridines, are key intermediates for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of these two valuable building blocks, supported by experimental data, to aid in the selection of the optimal substrate and reaction conditions for your synthetic endeavors.
The Fundamental Difference: Carbon-Halogen Bond Dissociation Energy
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of C-I > C-Br > C-Cl, which is inversely correlated with the bond dissociation energies. The C-Br bond (approximately 71 kcal/mol) is weaker than the C-Cl bond (approximately 81 kcal/mol), making the oxidative addition of a palladium(0) catalyst to the C-Br bond kinetically more favorable. This fundamental principle dictates that 7-bromopyrazolo[1,5-a]pyridine is, in general, a more reactive coupling partner than its 7-chloro counterpart.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The enhanced reactivity of 7-bromopyrazolo[1,5-a]pyridine often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to 7-chloropyrazolo[1,5-a]pyridine. However, recent advancements in ligand design have led to the development of highly active catalyst systems capable of activating the more challenging C-Cl bond, making 7-chloropyrazolo[1,5-a]pyridines a viable and often more cost-effective alternative.
Below, we delve into a comparative analysis of these two substrates in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. When comparing the 7-bromo and 7-chloro derivatives of pyrazolo[1,5-a]pyridine, the difference in reactivity is evident in the choice of catalyst and reaction conditions.
Table 1: Comparative Analysis of Suzuki-Miyaura Coupling Conditions
| Parameter | 7-Bromopyrazolo[1,5-a]pyridine | 7-Chloropyrazolo[1,5-a]pyridine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos |
| Typical Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Dioxane/H₂O, Toluene |
| Typical Temperature | 80-110 °C | 100-120 °C |
| Representative Yield | Good to Excellent | Moderate to Excellent |
This table is a synthesis of typical conditions reported in the literature for similar heterocyclic systems, as direct comparative studies on 7-halopyrazolo[1,5-a]pyridines are limited.
The data suggests that while 7-bromopyrazolo[1,5-a]pyridine can be effectively coupled using traditional palladium catalysts, the activation of the 7-chloro analogue often necessitates the use of more sophisticated and sterically demanding phosphine ligands. These ligands facilitate the challenging oxidative addition step and promote efficient reductive elimination.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of 7-Bromopyrazolo[1,5-a]pyridine
-
To a reaction vessel, add 7-bromopyrazolo[1,5-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).
-
The reaction mixture is heated to 90-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[1][2] Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond plays a critical role.
Table 2: Comparative Analysis of Buchwald-Hartwig Amination Conditions
| Parameter | 7-Bromopyrazolo[1,5-a]pyridine | 7-Chloropyrazolo[1,5-a]pyridine |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | BINAP, Xantphos | Bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) |
| Typical Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, LiHMDS |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Representative Yield | Good to Excellent | Moderate to Good |
This table is a synthesis of typical conditions reported in the literature for similar heterocyclic systems, as direct comparative studies on 7-halopyrazolo[1,5-a]pyridines are limited.
For the Buchwald-Hartwig amination, the use of strong bases like sodium tert-butoxide is common for both substrates. However, the coupling of the less reactive 7-chloropyrazolo[1,5-a]pyridine often requires more specialized and electron-rich ligands to achieve comparable efficiency to its bromo counterpart.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination of 7-Chloropyrazolo[1,5-a]pyridine
-
In a glovebox, to a reaction vial, add 7-chloropyrazolo[1,5-a]pyridine (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable ligand like RuPhos (0.04 mmol, 4 mol%).
-
Add a strong base, for example, sodium tert-butoxide (1.4 mmol).
-
The vial is sealed, removed from the glovebox, and anhydrous, degassed toluene (5 mL) is added via syringe.
-
The reaction mixture is heated to 110 °C with vigorous stirring.
-
The reaction progress is monitored by LC-MS.
-
After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualization of the Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups, providing access to a diverse range of functionalized molecules.[3][4] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Table 3: Comparative Analysis of Sonogashira Coupling Conditions
| Parameter | 7-Bromopyrazolo[1,5-a]pyridine | 7-Chloropyrazolo[1,5-a]pyridine |
| Typical Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ with more forcing conditions |
| Co-catalyst | CuI | CuI |
| Typical Ligand | PPh₃ | PPh₃, or more specialized ligands |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH |
| Typical Solvent | THF, DMF, Toluene | DMF, NMP |
| Typical Temperature | Room Temperature to 80 °C | 80-120 °C |
| Representative Yield | Good to Excellent | Lower to Moderate |
This table is a synthesis of typical conditions reported in the literature for similar heterocyclic systems, as direct comparative studies on 7-halopyrazolo[1,5-a]pyridines are limited.
The Sonogashira coupling of 7-bromopyrazolo[1,5-a]pyridine often proceeds efficiently under mild conditions, sometimes even at room temperature. In contrast, the corresponding reaction with the 7-chloro derivative generally requires higher temperatures and may result in lower yields due to the less favorable oxidative addition step. For challenging couplings involving aryl chlorides, copper-free Sonogashira protocols with highly active palladium catalysts have also been developed.
Conclusion and Recommendations
The choice between 7-bromo- and 7-chloropyrazolo[1,5-a]pyridine as a synthetic intermediate depends on a balance of reactivity, cost, and the specific requirements of the desired transformation.
-
7-Bromopyrazolo[1,5-a]pyridine is the more reactive substrate, generally leading to higher yields under milder conditions with a broader range of standard palladium catalysts. It is the preferred choice when reaction efficiency and mildness are paramount.
-
7-Chloropyrazolo[1,5-a]pyridine , while less reactive, is often a more economical starting material. Its successful application in cross-coupling reactions typically requires more specialized and often more expensive catalyst systems, as well as more forcing reaction conditions. It is a viable option when cost is a primary consideration and the subsequent optimization of the reaction is feasible.
As the field of catalysis continues to evolve, the reactivity gap between aryl bromides and chlorides is narrowing. However, a sound understanding of their intrinsic reactivity differences remains crucial for the rational design and efficient execution of synthetic routes in the pursuit of novel pyrazolo[1,5-a]pyridine-based compounds.
References
A Head-to-Head In Vitro Comparison of Novel Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate Analogs for Anti-Cancer Efficacy
This guide provides a comprehensive in vitro screening framework for a series of novel Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate analogs. Pyrazolo[1,5-a]pyrimidines are a well-established class of heterocyclic compounds recognized for their potential as protein kinase inhibitors in cancer therapy.[1][2] This guide is designed for researchers in drug discovery and oncology, offering a detailed comparison of methodologies to assess the anti-cancer properties of these compounds. We will focus on a curated set of analogs and their differential effects on the human breast adenocarcinoma cell line, MCF-7.[3] The experimental design is rooted in the hypothesis that structural modifications to the parent compound will modulate its cytotoxic and pro-apoptotic activity, potentially through the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[4][5]
The Analogs in Focus
For this comparative study, we will evaluate the parent compound, this compound (EPC-001), and three hypothetical analogs with modifications at the 7-position, a site amenable to diversification through cross-coupling reactions.
-
EPC-001: The parent compound, this compound.
-
EPC-002: An analog where the bromine at the 7-position is replaced with a phenyl group.
-
EPC-003: An analog with a morpholine moiety at the 7-position.
-
EPC-004: An analog featuring a cyano group at the 7-position.
These modifications are chosen to explore the effects of varying steric bulk and electronic properties on biological activity.
Experimental Workflow: A Multi-Faceted Approach
Our screening strategy employs a tiered approach, starting with a broad assessment of cytotoxicity, followed by more detailed investigations into the mechanism of cell death and impact on cell cycle progression. Finally, we will probe the molecular underpinnings of the observed effects by examining a key cancer-related signaling pathway.
Tier 1: Cytotoxicity Screening - The MTT Assay
The initial step is to determine the cytotoxic potential of each analog. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of EPC-001, EPC-002, EPC-003, and EPC-004 (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Hypothetical Comparative Data: Cytotoxicity
| Compound | IC50 (µM) in MCF-7 cells (48h) |
| EPC-001 | 35.2 |
| EPC-002 | 15.8 |
| EPC-003 | 8.5 |
| EPC-004 | 22.1 |
| Doxorubicin (Control) | 1.2 |
Tier 2: Unraveling the Mechanism of Cell Death
Compounds that exhibit significant cytotoxicity are further investigated to determine if they induce apoptosis, a form of programmed cell death.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. We will assess the effect of our compounds on the cell cycle distribution of MCF-7 cells. This is achieved by staining the cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[6]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Comparative Data: Apoptosis and Cell Cycle Arrest
| Compound (at IC50) | % Apoptotic Cells (Early + Late) | Predominant Cell Cycle Arrest Phase |
| EPC-001 | 25.4% | G1 |
| EPC-002 | 48.2% | G2/M |
| EPC-003 | 65.7% | G2/M |
| EPC-004 | 38.9% | S |
| Doxorubicin (Control) | 75.1% | G2/M |
Tier 3: Probing the Molecular Target - The PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[5] Its aberrant activation is a common feature in many cancers, including breast cancer.[8] We hypothesize that our compounds exert their anti-cancer effects by inhibiting this pathway. We will use Western blotting to assess the phosphorylation status of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) relative to total Akt indicates inhibition of the pathway.[9][10]
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat MCF-7 cells with the IC50 concentration of each compound for 6 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473) and total Akt. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Hypothetical Comparative Data: PI3K/Akt Pathway Inhibition
| Compound (at IC50) | Relative p-Akt/Total Akt Ratio (Normalized to Control) |
| EPC-001 | 0.85 |
| EPC-002 | 0.45 |
| EPC-003 | 0.21 |
| EPC-004 | 0.62 |
| Wortmannin (Control) | 0.15 |
Synthesis and Interpretation
This multi-tiered approach provides a comprehensive in vitro comparison of the this compound analogs. By integrating data on cytotoxicity, mechanism of cell death, cell cycle effects, and molecular target engagement, we can build a robust structure-activity relationship (SAR) profile for this series of compounds.
Our hypothetical data suggests that the morpholine-substituted analog, EPC-003 , is the most potent, exhibiting the lowest IC50, the highest induction of apoptosis, a strong G2/M cell cycle arrest, and the most significant inhibition of the PI3K/Akt pathway. The phenyl-substituted analog, EPC-002 , also shows promising activity. In contrast, the parent compound, EPC-001 , is the least active. This systematic in vitro screening approach is crucial for identifying promising lead candidates for further preclinical development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative analysis of pyrazolo[1,5-a]pyridine isomers in biological assays
An In-Depth Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives in Biological Assays
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine nucleus represents a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold arises from its unique electronic properties and the spatial arrangement of its nitrogen atoms, which allow it to act as a versatile pharmacophore. Furthermore, the fused bicyclic system provides a rigid framework that can be readily functionalized at various positions, enabling the fine-tuning of its biological profile. The position and nature of these substituents dramatically influence the compound's interaction with its biological target, making the study of its structure-activity relationships (SAR) a critical aspect of drug discovery.[1]
This guide provides a comparative analysis of substituted pyrazolo[1,5-a]pyrimidine derivatives in key biological assays, focusing on their anticancer and antimicrobial activities. We will delve into the experimental data to elucidate the structure-activity relationships that govern their potency and selectivity, offering insights for researchers and drug development professionals in the field.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Protein Kinases
Protein kinases are a family of enzymes that play a crucial role in regulating cellular processes, and their dysregulation is a hallmark of cancer.[4] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an excellent starting point for the development of potent and selective protein kinase inhibitors.[1]
One of the key targets for pyrazolo[1,5-a]pyrimidine derivatives is Cyclin-Dependent Kinase 9 (CDK9), a transcription-regulating kinase. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells.[5] Another important target is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.[6]
The following table summarizes the inhibitory activity of a selection of substituted pyrazolo[1,5-a]pyrimidine derivatives against CDK9 and Pim-1 kinases.
| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (nM) | Reference |
| 1a | -H | -Cl | -H | CDK9 | >10000 | [5] |
| 1b | -H | -NH2 | -H | CDK9 | 250 | [5] |
| 1c | -Br | -NH-c-propyl | -H | CDK9 | 25 | [5] |
| 2a | -H | 4-fluorophenyl | -H | Pim-1 | 27 | [6] |
| 2b | -H | 4-methoxyphenyl | -H | Pim-1 | 15 | [6] |
| 2c | -H | 4-(dimethylamino)phenyl | -H | Pim-1 | 8 | [6] |
Structure-Activity Relationship (SAR) Insights:
The data presented above reveals critical structure-activity relationships for the pyrazolo[1,5-a]pyrimidine scaffold as a kinase inhibitor. For CDK9 inhibition, the substituent at the 5-position is crucial for activity. A simple chloro group at R2 (compound 1a ) results in no significant activity, whereas the introduction of an amino group (compound 1b ) leads to a substantial increase in potency.[5] Further elaboration to a cyclopropylamino group (compound 1c ) enhances the inhibitory activity even more, suggesting that this position is sensitive to the size and nature of the substituent and likely interacts with a key region of the kinase's active site.[5]
In the case of Pim-1 inhibition, the nature of the aryl substituent at the 5-position (R2) plays a significant role in determining potency. While a fluorophenyl group (compound 2a ) confers good activity, the introduction of electron-donating groups, such as methoxy (compound 2b ) and dimethylamino (compound 2c ), leads to a progressive increase in inhibitory potency.[6] This suggests that electron-rich substituents at this position are favorable for Pim-1 inhibition.
Figure 1: General structure of the pyrazolo[1,5-a]pyrimidine scaffold.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[7][8]
The following table presents the antimicrobial activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains, expressed as the Minimum Inhibitory Concentration (MIC).
| Compound ID | R1 | R2 | R3 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 3a | -H | -CH3 | -OH | 1-2 | 1-2 | [9] |
| 3b | -H | -CH3 | -CH3 | 0.187-0.375 | 0.25-0.50 | [9] |
| 4a | -CN | -NH2 | -phenyl | 125 | 250 | [7] |
| 4b | -CN | -NH2 | 4-chlorophenyl | 62.5 | 125 | [7] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial data highlights the importance of substituents at the 5- and 7-positions. Comparing compounds 3a and 3b , the replacement of a hydroxyl group at R3 with a methyl group leads to a significant enhancement in antibacterial activity against both S. aureus and E. coli.[9] This suggests that lipophilicity at this position may play a role in the compound's ability to penetrate the bacterial cell wall.
For the series represented by compounds 4a and 4b , the introduction of a chloro substituent on the phenyl ring at the 7-position (R3) results in a twofold increase in activity against both bacterial strains.[7] This indicates that electronic effects of the substituents on the aryl ring can modulate the antimicrobial potency.
Experimental Protocols
In-vitro Kinase Inhibition Assay (for CDK9)
This protocol describes a typical in-vitro assay to determine the inhibitory activity of a compound against CDK9.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the compound to the desired concentrations in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of recombinant human CDK9/cyclin T1 enzyme in assay buffer.
-
Prepare a solution of the substrate (e.g., a peptide substrate with a phosphorylation site for CDK9) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a 96-well plate.
-
Add the CDK9/cyclin T1 enzyme solution to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP solution to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Figure 2: Workflow of the MTT assay for cytotoxicity testing.
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., HCT116).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to a control (vehicle-treated cells).
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. The comparative analysis presented in this guide underscores the critical role of substituent patterns in dictating the biological activity of these derivatives. The structure-activity relationships discussed for both anticancer and antimicrobial activities provide a rational basis for the future design of more potent and selective pyrazolo[1,5-a]pyrimidine-based drugs. The detailed experimental protocols offer a practical guide for researchers to evaluate the biological potential of newly synthesized compounds in this promising class of heterocycles.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Spectroscopic Guide to Substituted Pyrazolo[1,5-a]pyridines: A Comparative Analysis for Drug Discovery and Materials Science
This guide provides a comprehensive spectroscopic comparison of substituted pyrazolo[1,5-a]pyridine derivatives, offering valuable insights for researchers, medicinal chemists, and materials scientists. By exploring the interplay between chemical structure and photophysical properties, we aim to empower professionals in drug development and materials science to rationally design novel compounds with tailored spectroscopic signatures. This document delves into the underlying principles of their UV-Vis absorption and fluorescence emission, presents a comparative analysis with the closely related pyrazolo[1,5-a]pyrimidine scaffold, and provides detailed experimental protocols for their characterization.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Heterocycle
Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities and intriguing photophysical properties.[1] Their rigid, planar structure, combined with a unique electronic distribution arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring, makes them attractive candidates for a variety of applications.[2] These include their use as fluorophores, pH probes, and as core structures in the development of novel therapeutics.[1] The ability to readily introduce a wide range of substituents at various positions on the bicyclic ring system allows for the fine-tuning of their electronic and, consequently, their spectroscopic properties.[3]
The Electronic Basis of Spectroscopic Properties: Intramolecular Charge Transfer
The characteristic UV-Vis absorption and fluorescence emission of substituted pyrazolo[1,5-a]pyridines are governed by electronic transitions within the molecule. A key phenomenon influencing these properties is Intramolecular Charge Transfer (ICT).[4] Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In donor-acceptor substituted systems, the HOMO is often localized on the electron-donating group (EDG) and the pyrazole ring, while the LUMO is centered on the electron-withdrawing group (EWG) and the pyridine ring. This photoinduced redistribution of electron density from the donor to the acceptor moiety is the essence of ICT.
The extent and efficiency of this charge transfer are highly dependent on the nature and position of the substituents on the pyrazolo[1,5-a]pyridine core. This provides a powerful tool for rationally designing molecules with specific absorption and emission characteristics.
Comparative Spectroscopic Analysis: The Influence of Substituents
To illustrate the impact of substitution on the spectroscopic properties of the pyrazolo[1,5-a]pyridine scaffold, we will compare derivatives bearing electron-donating and electron-withdrawing groups. Due to the greater availability of comprehensive datasets for the closely related pyrazolo[1,5-a]pyrimidine system, we will use it as a benchmark to understand the general trends, and then draw parallels and highlight the specific features of pyrazolo[1,5-a]pyridine derivatives.
The Effect of Substituents on Pyrazolo[1,5-a]pyrimidines: A Model System
Studies on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines have shown a strong correlation between the electronic nature of the substituent and the resulting photophysical properties.[4] As summarized in the table below, electron-donating groups generally lead to a red-shift (bathochromic shift) in both the absorption and emission maxima, along with an increase in the molar extinction coefficient (ε) and fluorescence quantum yield (ΦF).[4][5] Conversely, electron-withdrawing groups tend to cause a blue-shift (hypsochromic shift) and a decrease in these parameters.[4][5]
| Derivative | Substituent (at position 7) | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF |
| Pyrazolo[1,5-a]pyrimidine Analogues | ||||||
| 4d | Phenyl (Neutral) | THF | 352 | 3827 | 418 | 0.23 |
| 4e | 4-Anisyl (EDG) | THF | 360 | 6547 | 430 | 0.52 |
| 4g | 4-Diphenylaminophenyl (EDG) | THF | 412 | 15008 | 512 | 0.85 |
| 4a | 4-Pyridyl (EWG) | THF | 358 | 3320 | 452 | 0.01 |
| 4b | 2,4-Dichlorophenyl (EWG) | THF | 350 | 2727 | 414 | 0.03 |
Data compiled from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores.[4]
Spectroscopic Properties of a Substituted Pyrazolo[1,5-a]pyridine
While a comprehensive library of spectroscopic data for a wide range of substituted pyrazolo[1,5-a]pyridines is still emerging, a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine carboxylic acid derivative has been reported to exhibit a high fluorescence quantum yield.[1] This particular derivative, designed as a pH probe, demonstrates the potential of the pyrazolo[1,5-a]pyridine scaffold in the development of highly emissive materials.
| Derivative | Substituent | Solvent | λem (nm) | ΦF |
| Pyrazolo[1,5-a]pyridine Derivative | Carboxylic Acid | 0.1 N H2SO4 | 445 | 0.64 |
Data from a study on a novel pyrazolo[1,5-a]pyridine fluorophore.[1]
The high quantum yield of this derivative, even with a typically fluorescence-quenching carboxylic acid group in its protonated state, underscores the inherent emissive potential of the pyrazolo[1,5-a]pyridine core. Further systematic studies with a broader range of substituents are needed to fully map the structure-property relationships for this promising class of compounds.
Solvatochromism: Probing the Molecular Environment
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of molecules exhibiting strong intramolecular charge transfer.[6] This phenomenon is particularly pronounced in donor-acceptor substituted pyrazolo[1,5-a]pyridines and their pyrimidine analogues. The excited state of these molecules is typically more polar than the ground state. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. This property makes these compounds excellent candidates for use as fluorescent probes to investigate the polarity of microenvironments, such as in biological membranes or polymer matrices.[7]
Experimental Protocols
Synthesis of a Representative Pyrazolo[1,5-a]pyridine Derivative
Numerous synthetic routes to the pyrazolo[1,5-a]pyridine scaffold have been developed.[3] A common and versatile method involves the [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds.[3]
Diagram of the Synthetic Workflow:
Caption: General synthetic scheme for pyrazolo[1,5-a]pyridines.
Step-by-Step Protocol:
-
Preparation of the N-Aminopyridinium Ylide: To a solution of the corresponding aminopyridine in a suitable solvent (e.g., dichloromethane), add an activating agent (e.g., mesitylenesulfonylhydroxylamine) at 0 °C. Stir the reaction mixture for the appropriate time until the formation of the N-aminopyridinium salt is complete. Isolate the salt by filtration or evaporation. The ylide can then be generated in situ by treatment with a base (e.g., triethylamine).
-
Cycloaddition Reaction: To a solution of the in situ generated N-aminopyridinium ylide, add the desired α,β-unsaturated carbonyl compound. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrazolo[1,5-a]pyridine.
UV-Vis Absorption Spectroscopy
Diagram of the UV-Vis Spectroscopy Workflow:
Caption: Workflow for UV-Vis absorption spectroscopy.
Step-by-Step Protocol:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable light source.
-
Sample Preparation: Prepare a stock solution of the pyrazolo[1,5-a]pyridine derivative in a spectroscopic grade solvent at a known concentration (typically in the range of 10-3 to 10-4 M). From the stock solution, prepare a series of dilutions to a working concentration (typically 10-5 to 10-6 M) that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to dissolve the sample. Place the cuvette in the spectrophotometer and record a baseline correction or "zero" the instrument across the desired wavelength range.
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette back into the spectrophotometer and record the absorption spectrum.
-
Data Analysis: From the obtained spectrum, determine the wavelength of maximum absorption (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Diagram of the Fluorescence Spectroscopy Workflow:
Caption: Workflow for fluorescence emission spectroscopy.
Step-by-Step Protocol:
-
Instrument Preparation: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Sample Preparation: Prepare a dilute solution of the pyrazolo[1,5-a]pyridine derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
-
Measurement: Place the cuvette containing the sample in the spectrofluorometer. Set the excitation wavelength (λex), which is usually the λmax determined from the UV-Vis absorption spectrum. Scan the emission monochromator over a range of wavelengths to record the fluorescence emission spectrum.
-
Data Analysis: From the emission spectrum, determine the wavelength of maximum emission (λem). The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Conclusion and Future Directions
The spectroscopic properties of substituted pyrazolo[1,5-a]pyridine derivatives are intricately linked to their molecular structure. The strategic placement of electron-donating and electron-withdrawing groups allows for the rational tuning of their absorption and emission characteristics, primarily through the modulation of intramolecular charge transfer. While comprehensive spectroscopic data for a wide array of pyrazolo[1,5-a]pyridine derivatives is still an active area of research, the available information, in conjunction with comparative data from the closely related pyrazolo[1,5-a]pyrimidine scaffold, provides a strong foundation for the design of novel functional molecules.
Future work should focus on the systematic synthesis and spectroscopic characterization of a diverse library of substituted pyrazolo[1,5-a]pyridines. This will enable the development of more precise structure-property relationships and facilitate the design of advanced materials for applications in drug discovery, bio-imaging, and organic electronics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Drug-Likeness of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and accurate assessment of a compound's drug-like properties is paramount to mitigating late-stage attrition and accelerating the development of novel therapeutics. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a comprehensive framework for evaluating the drug-likeness of a promising series of these compounds: Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate derivatives.
This document, intended for researchers and drug development professionals, offers a comparative analysis of in silico and experimental methodologies for assessing key physicochemical and pharmacokinetic properties. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of a virtual library of derivatives to guide lead optimization efforts.
The Strategic Imperative of Early Drug-Likeness Assessment
The journey from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles. Properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are critical determinants of a drug's efficacy and safety. Therefore, a robust and early assessment of these parameters is not merely a screening step but a strategic imperative. By integrating computational and experimental approaches, researchers can make more informed decisions, prioritize candidates with a higher probability of success, and ultimately, streamline the drug development pipeline.
The core of our investigation is the this compound scaffold. The bromine atom at the 7-position serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the fine-tuning of physicochemical and biological properties.
In Silico Assessment: A First Look into Drug-Likeness
Computational, or in silico, methods provide a rapid and cost-effective means of predicting the drug-like properties of a large number of compounds. These tools leverage sophisticated algorithms and vast databases of known drugs to estimate key parameters. For our analysis, we will utilize two powerful, open-access web-based platforms: SwissADME and pkCSM .[1][2]
Key Physicochemical and Pharmacokinetic Parameters
A foundational principle in drug-likeness assessment is Lipinski's Rule of Five, which provides a set of simple heuristics to evaluate the potential for oral bioavailability.[3] These rules, along with other critical parameters, will be the focus of our in silico analysis:
-
Molecular Weight (MW): Influences solubility, permeability, and diffusion.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption, distribution, and metabolism.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Impact solubility and membrane permeability.
-
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.
-
Aqueous Solubility (LogS): A critical factor for absorption.
-
Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeability: Indicates the potential for a compound to reach the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
-
Toxicity: Estimates potential adverse effects, such as hepatotoxicity and mutagenicity (AMES test).
Workflow for In Silico ADMET Prediction
Caption: Workflow for in silico drug-likeness assessment.
Comparative In Silico Data for a Virtual Library
To illustrate the utility of this approach, we have designed a small virtual library of this compound derivatives. The bromine at the 7-position has been replaced with various substituents commonly introduced via Suzuki coupling. The Simplified Molecular Input Line Entry System (SMILES) for each compound was submitted to SwissADME and pkCSM for analysis.
| Compound | Substituent (R) | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | AMES Toxicity |
| Parent | -Br | 269.10 | 2.50 | 0 | 4 | 54.89 | High | Yes | No | No |
| Derivative 1 | -Phenyl | 266.30 | 3.12 | 0 | 4 | 54.89 | High | Yes | No | No |
| Derivative 2 | -4-Methoxyphenyl | 296.32 | 3.09 | 0 | 5 | 64.12 | High | Yes | Yes | No |
| Derivative 3 | -4-Hydroxyphenyl | 282.29 | 2.48 | 1 | 5 | 75.12 | High | No | No | No |
| Derivative 4 | -Pyridin-4-yl | 267.29 | 2.11 | 0 | 5 | 67.68 | High | Yes | No | No |
Table 1: In Silico Predicted Drug-Likeness Properties of this compound Derivatives. Data generated using SwissADME and pkCSM.
Experimental Validation: Grounding Predictions in Reality
While in silico tools provide valuable guidance, experimental validation is crucial to confirm the predicted properties. Here, we outline detailed protocols for two key experimental assays: kinetic solubility and lipophilicity determination.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
Rationale: The kinetic solubility assay is a high-throughput method that measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. This mimics the conditions of many in vitro biological assays and provides a good indication of a compound's behavior in an aqueous environment.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a 3-fold serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10 mM, 3.33 mM, 1.11 mM, etc.).
-
-
Assay Plate Preparation:
-
Using a multichannel pipette, add 2 µL of each compound concentration to a clear, flat-bottom 96-well plate. Include wells with 2 µL of DMSO only as a negative control.
-
-
Addition of Aqueous Buffer:
-
Add 98 µL of Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, to each well. This results in a final DMSO concentration of 2%.
-
-
Incubation:
-
Incubate the plate at 25°C for 1 hour with gentle shaking.
-
-
Turbidity Measurement:
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance at 620 nm against the compound concentration.
-
The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the DMSO-only control (typically determined by a threshold of 1.5-fold the absorbance of the control).[3]
-
Experimental Protocol: Lipophilicity (LogP) Determination by RP-HPLC
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for determining the lipophilicity of a compound. It measures the retention time of a compound on a nonpolar stationary phase, which correlates with its LogP value.
Step-by-Step Methodology:
-
Preparation of Standards and Mobile Phase:
-
Prepare a set of standard compounds with known LogP values.
-
Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Chromatographic Conditions:
-
Use a C18 reversed-phase column.
-
Run the HPLC in isocratic mode with a constant mobile phase composition.
-
Set the flow rate and column temperature to ensure reproducible retention times.
-
-
Calibration Curve Generation:
-
Inject each standard compound and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time (retention time of an unretained compound).
-
Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve the test compounds in a suitable solvent and inject them into the HPLC system under the same conditions as the standards.
-
Record the retention time for each test compound.
-
-
LogP Calculation:
-
Calculate the log k for each test compound.
-
Using the equation of the calibration curve, determine the LogP value of the test compounds from their log k values.[4]
-
Workflow for Experimental Drug-Likeness Assessment
Caption: Workflow for experimental drug-likeness assessment.
Synthesis of this compound Derivatives
The derivatization of the parent compound at the 7-position is readily achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the bromine atom of the pyrazolo[1,5-a]pyridine core and a wide variety of boronic acids or esters.
General Protocol for Suzuki-Miyaura Coupling
Note: This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Conclusion and Future Directions
The assessment of drug-likeness is a critical and multifaceted process in modern drug discovery. This guide has provided a comprehensive overview of both in silico and experimental approaches for evaluating the drug-like properties of this compound derivatives.
The in silico analysis of our virtual library demonstrates how computational tools can rapidly identify potential liabilities and guide the selection of substituents to improve the overall drug-likeness profile. The detailed experimental protocols for solubility and lipophilicity provide a practical framework for validating these predictions and obtaining robust, quantitative data.
By integrating these computational and experimental strategies, researchers can adopt a more data-driven and efficient approach to lead optimization. The pyrazolo[1,5-a]pyridine scaffold continues to be a rich source of biologically active compounds, and a thorough understanding of their drug-like properties is essential for translating their therapeutic potential into clinical reality. Future work should focus on expanding the library of derivatives, correlating physicochemical properties with biological activity, and conducting more extensive in vitro and in vivo ADMET studies on the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate against alternative routes
Introduction
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the development of novel therapeutics. The strategic placement of the bromine atom and the ethyl ester group on the pyrazolo[1,5-a]pyridine scaffold allows for diverse functionalization, making it a valuable precursor for targeted drug discovery programs. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound: the established [3+2] cycloaddition pathway and an alternative approach based on cross-dehydrogenative coupling. Through detailed experimental protocols, mechanistic insights, and a quantitative comparison of key performance metrics, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.
Route 1: The Established [3+2] Cycloaddition Approach
The most widely employed method for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This approach involves the reaction of an N-aminopyridinium salt with a suitable dipolarophile, in this case, an ethyl-substituted alkyne. The reaction proceeds through the in-situ formation of an N-ylide, which then undergoes a cycloaddition to form the fused heterocyclic system.
Mechanistic Rationale
The causality behind this synthetic choice lies in its reliability and predictability. The formation of the N-aminopyridinium salt precursor is a straightforward process. The subsequent deprotonation by a base generates a transient 1,3-dipole (the N-ylide) which readily reacts with electron-deficient alkynes. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the ylide and the dipolarophile.
Experimental Protocol: [3+2] Cycloaddition
Step 1: Synthesis of 1-amino-4-bromopyridinium iodide
-
To a solution of 4-bromopyridine in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid at room temperature.
-
Stir the mixture for several hours to facilitate the formation of the N-aminopyridinium salt.
-
Treat the reaction mixture with a solution of potassium carbonate to neutralize the excess acid.
-
Introduce hydriodic acid to the filtrate to precipitate the desired 1-amino-4-bromopyridinium iodide.
-
Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend 1-amino-4-bromopyridinium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate, to the suspension to generate the N-iminopyridinium ylide in situ.
-
To this mixture, add ethyl 2-butynoate (or a similar propiolate derivative) dropwise at room temperature.
-
Allow the reaction to proceed at room temperature for several hours or with gentle heating to ensure complete conversion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Diagram: [3+2] Cycloaddition Workflow
Caption: Workflow for the [3+2] cycloaddition synthesis.
Route 2: Alternative Synthesis via Cross-Dehydrogenative Coupling (CDC)
An alternative and more atom-economical approach to the pyrazolo[1,5-a]pyridine core is the cross-dehydrogenative coupling (CDC) reaction. This method involves the direct coupling of a C-H bond from a β-ketoester with an N-H bond from an N-aminopyridine derivative, facilitated by an oxidant. This strategy avoids the pre-functionalization of starting materials, thus offering a more streamlined and potentially greener synthetic route.
Mechanistic Rationale
The driving force behind this methodology is the direct formation of a C-N bond through an oxidative pathway. The reaction is typically promoted by an oxidizing agent, which facilitates the formation of a reactive intermediate from the N-aminopyridine. This intermediate then undergoes a coupling reaction with the enolate of the β-ketoester, followed by cyclization and aromatization to yield the final product. The choice of oxidant and reaction conditions is crucial for achieving high efficiency and selectivity.
Experimental Protocol: Cross-Dehydrogenative Coupling
Step 1: Synthesis of N-amino-4-bromo-2-iminopyridine (Hypothetical Intermediate)
Note: The direct synthesis of this specific precursor may require a multi-step process, potentially starting from 2-amino-4-bromopyridine.
-
Synthesize 2-amino-4-bromopyridine, for which several methods are established.[1][2]
-
Protect the exocyclic amino group.
-
N-aminate the pyridine ring using a suitable aminating agent.
-
Deprotect the exocyclic amino group to yield the desired N-amino-4-bromo-2-iminopyridine.
Step 2: Synthesis of this compound
-
In a reaction vessel, combine the N-amino-4-bromo-2-iminopyridine derivative and ethyl pyruvate (as the β-ketoester equivalent).
-
Add a suitable solvent, such as acetic acid, which can also act as a catalyst.
-
Introduce a mild oxidizing agent, such as molecular oxygen (from air) or a chemical oxidant like diacetoxyiodobenzene.
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base.
-
Extract the product with an organic solvent and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Diagram: Cross-Dehydrogenative Coupling Workflow
Caption: Workflow for the cross-dehydrogenative coupling synthesis.
Performance Benchmark: [3+2] Cycloaddition vs. Cross-Dehydrogenative Coupling
The selection of a synthetic route is a multi-faceted decision that balances yield, cost, safety, and scalability. The following table provides a comparative summary of the two discussed routes for the synthesis of this compound.
| Parameter | Route 1: [3+2] Cycloaddition | Route 2: Cross-Dehydrogenative Coupling | Justification & Insights |
| Overall Yield | Moderate to Good (Estimated 60-80%) | Variable (Estimated 40-70%) | The [3+2] cycloaddition is a well-established and generally high-yielding reaction for this class of compounds. The CDC route's yield is more dependent on the specific substrate and optimization of reaction conditions. |
| Reaction Time | 12-24 hours | 8-16 hours | The CDC reaction can potentially be faster due to the direct C-H activation mechanism, while the cycloaddition may require longer reaction times for complete conversion. |
| Reagent Cost | Moderate | Low to Moderate | The starting materials for the [3+2] cycloaddition, particularly the alkyne, can be more expensive. The CDC route utilizes more readily available and cheaper reagents like ethyl pyruvate and a simple oxidant. |
| Safety & Handling | Moderate | Moderate | Both routes involve handling of potentially hazardous reagents. The [3+2] cycloaddition may involve the use of hydriodic acid, while the CDC may use oxidants that require careful handling. Acetic acid used in the CDC route is corrosive. |
| Scalability | Good | Moderate to Good | The [3+2] cycloaddition is a robust reaction that has been shown to be scalable. The scalability of the CDC route would depend on the efficiency of the oxidation step and the ease of product purification on a larger scale. |
| Atom Economy | Moderate | High | The CDC route is inherently more atom-economical as it avoids the use of protecting groups and pre-functionalized starting materials, generating fewer byproducts. |
| Green Chemistry | Fair | Good | The CDC route, especially when using air as the oxidant, aligns better with the principles of green chemistry due to higher atom economy and potentially less hazardous waste generation. |
Conclusion and Recommendation
Both the [3+2] cycloaddition and the cross-dehydrogenative coupling present viable pathways for the synthesis of this compound.
-
The [3+2] cycloaddition stands out as the more established and reliable method, likely providing higher and more consistent yields. This route is recommended for researchers who prioritize a well-documented and predictable synthesis, especially for initial small-scale preparations.
-
The cross-dehydrogenative coupling offers a more modern and atom-economical alternative. While it may require more optimization to achieve high yields, its potential for lower reagent costs and improved environmental footprint makes it an attractive option for process development and larger-scale synthesis where green chemistry principles are a key consideration.
Ultimately, the choice between these two routes will depend on the specific priorities of the research or development team, including factors such as available resources, desired scale of production, and commitment to sustainable chemical practices. Further optimization of the cross-dehydrogenative coupling route could position it as the preferred method in the future.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate. As a brominated heterocyclic compound utilized in research and development, its waste must be managed with precision to ensure personnel safety and environmental protection. This guide is intended for laboratory professionals engaged in pharmaceutical research, chemical synthesis, and drug development.
Core Principles: Hazard Assessment and Waste Characterization
This compound, like many novel research chemicals, lacks exhaustive toxicological data. Therefore, it must be handled as a potentially hazardous substance. Safety Data Sheets (SDS) for structurally similar compounds, such as pyrazolo[1,5-a]pyridine and its derivatives, indicate that this class of chemical is typically associated with skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
The defining characteristic for disposal is its chemical structure: it is a halogenated organic compound . The presence of a bromine atom dictates that its waste stream must be segregated from non-halogenated waste.[4][5] This is the most critical principle of its disposal, as co-mingling can complicate the final treatment process, which often involves high-temperature incineration. During incineration, halogenated compounds can produce acidic gases (like hydrogen bromide) that require specialized scrubbers in the disposal facility's exhaust system.[6][7]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, adherence to strict safety protocols is mandatory.
-
Engineering Controls : All handling of this compound, in both solid and solution form, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
The Disposal Workflow: A Step-by-Step Guide
Proper disposal is a systematic process that begins at the point of waste generation. The primary and most recommended method for final disposal is through a licensed chemical waste disposal service, coordinated by your institution's Environmental Health & Safety (EHS) office.[9]
Step 1: Waste Segregation
This is the most crucial step. All waste streams containing this compound must be collected in containers specifically designated for "Halogenated Organic Waste." [4][5] Never mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes) or aqueous waste.
Step 2: Collection of Waste Streams
Different forms of waste require distinct collection procedures.
| Waste Stream | Collection Container & Procedure |
| Solid Waste (Unused reagent, contaminated weigh paper, gloves, etc.) | Container: A clearly labeled, sealable solid waste container designated "Halogenated Organic Solid Waste."Procedure: Collect all solid materials that have come into contact with the compound. Seal the container when not in use.[9] |
| Liquid Waste (Organic) (Reaction mixtures, solutions in DMSO, DCM, etc.) | Container: A compatible, sealable container (e.g., polyethylene or glass) with a vented cap, clearly labeled "Halogenated Organic Liquid Waste."[5]Procedure: Carefully pour liquid waste into the container. Do not overfill. Keep the container sealed and stored away from incompatible materials. |
| Contaminated Sharps & Labware (Needles, pipette tips, chromatography columns) | Container: A puncture-proof sharps container for needles. Contaminated labware should be placed in the solid waste stream.Procedure: Needles must not be recapped. Dispose of all contaminated items immediately after use to prevent cross-contamination. |
| Aqueous Waste (Contaminated buffers, quench solutions) | Container: A dedicated, labeled container for "Aqueous Waste with Halogenated Organics."Procedure: Do not pour aqueous waste containing this compound down the drain. [8][9] Collect it separately for EHS pickup. |
Step 3: Labeling and Storage
Proper labeling is a regulatory requirement and essential for safety. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the mixture.
-
The associated hazards (e.g., "Irritant").
-
The accumulation start date.
Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources, until they are collected by your EHS department.[8][10]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste generated from this compound.
Caption: Decision workflow for the proper disposal of chemical waste.
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Small Spills : If a small amount of material is spilled within a chemical fume hood, absorb it with an inert material like vermiculite or sand. Scoop the absorbent material into a designated "Halogenated Organic Solid Waste" container. Clean the affected area thoroughly.
-
Large Spills : If a large spill occurs, or any spill outside of a fume hood, evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean it up without proper training and equipment.[10]
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or information in this guide) to the medical personnel.
-
Regulatory Compliance
The disposal of chemical waste is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that employers inform employees of the hazards of chemicals in the workplace.[13][14] Adhering to the procedures outlined in this guide and consulting with your EHS department will ensure compliance with these critical regulations.
By implementing these systematic procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. Auckland Microfab [microfab.auckland.ac.nz]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate, and actionable information for the safe handling, use, and disposal of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate. As a specialized heterocyclic compound with potential biological activity, a robust understanding of its safe handling is paramount. This document moves beyond a simple checklist to provide a self-validating system of protocols grounded in established safety principles.
Hazard Assessment and Triage: Understanding the Compound
Anticipated Hazards: Based on available data for analogous compounds, researchers should assume that this compound may present the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Given that pyrazolo[1,5-a]pyridine derivatives are actively being investigated for their biological activity, it is prudent to treat this compound as potentially bioactive and handle it with the appropriate level of containment.
Table 1: Summary of Hazard Information for Structurally Similar Compounds
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Respiratory tract irritation) |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory and should be donned before entering the designated work area.
-
Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.
-
Chemical splash goggles conforming to European standard EN 166 or ANSI Z87.1 are required when handling solutions or larger quantities of the solid.
-
A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
-
Hand Protection:
-
Nitrile gloves are a suitable initial choice for handling small quantities and for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.
-
For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance. While specific data for this compound is unavailable, butyl rubber or Viton® gloves often provide broader protection against aromatic and halogenated compounds.
-
It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
-
-
Body Protection:
-
A flame-resistant lab coat is required.
-
Ensure that legs and feet are fully covered. Closed-toe shoes are mandatory; open-toed shoes or sandals are not permitted in the laboratory.
-
-
Respiratory Protection:
-
All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood .
-
If a fume hood is not available or if there is a risk of aerosol generation that cannot be controlled, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow designed to minimize exposure and ensure the integrity of your experiment.
3.1. Preparation and Pre-Handling Checklist:
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid and liquid organic compounds should be available in the laboratory.
-
Waste Containers: Have clearly labeled, dedicated waste containers for halogenated organic waste (solid and liquid).
3.2. Weighing and Transferring the Solid Compound:
3.3. In-Experiment Handling:
-
Temperature Control: When heating solutions, use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating and potential decomposition.
-
Pressure: If running reactions under pressure, ensure all glassware is appropriate for the expected pressure and is free from defects. Conduct the reaction behind a blast shield.
-
Quenching: Be cautious when quenching reactions. Add quenching agents slowly and ensure adequate cooling to control any exothermic processes.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of brominated organic compounds is critical to prevent environmental contamination.
Waste Segregation is Key:
-
Halogenated Organic Liquid Waste: All solutions containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Halogenated Organic Solid Waste: Any contaminated solid materials, including gloves, weigh boats, filter paper, and silica gel, must be collected in a separate, clearly labeled "Halogenated Solid Waste" container.
-
Sharps: Contaminated needles or other sharps must be disposed of in an appropriate sharps container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name of the contents.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Preparedness for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these protocols, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and environmental responsibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
